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  • Product: (3-Chloro-4-(hydroxymethyl)phenyl)urea
  • CAS: 59587-04-1

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of (3-Chloro-4-(hydroxymethyl)phenyl)urea: A Senior Application Scientist's Technical Guide

An In-depth Technical Guide Abstract This technical guide provides a comprehensive, field-proven framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, (3-Chloro-4-(hydroxymethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, (3-Chloro-4-(hydroxymethyl)phenyl)urea. Phenylurea derivatives represent a versatile scaffold in medicinal chemistry with a history of diverse biological activities.[1][2] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development, enabling early identification of potential liabilities and guiding the optimization of drug candidates.[3][4] This document outlines an integrated strategy, from foundational in vitro assays to definitive in vivo studies, designed to build a robust PK profile. The methodologies described herein are grounded in established industry best practices and regulatory expectations, providing researchers and drug development professionals with the critical insights needed to make informed go/no-go decisions.[5]

Section 1: The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Pharmacokinetic failure remains a significant cause of late-stage clinical trial attrition.[6] Therefore, generating a detailed ADME profile during the lead optimization phase is not merely a data-gathering exercise; it is a critical de-risking strategy.[4][7] This guide will detail the logical progression of experiments designed to elucidate the PK properties of (3-Chloro-4-(hydroxymethyl)phenyl)urea, focusing on the causality behind each experimental choice.

The core objectives of this profiling campaign are:

  • To predict the in vivo behavior of the compound based on in vitro data.[4]

  • To understand its potential for oral absorption and metabolic clearance.

  • To determine its distribution characteristics, particularly the fraction available to interact with its target.

  • To provide essential data for designing efficacious and safe in vivo pharmacology and toxicology studies.[8]

Section 2: Foundational In Vitro Pharmacokinetic Assays

The initial phase of PK profiling utilizes a suite of in vitro assays to model key physiological processes. These assays are designed to be resource-efficient and provide a "first pass" assessment of the compound's drug-like properties.[4][7]

In_Vitro_Workflow cluster_input Input cluster_assays In Vitro ADME Suite cluster_output Key Parameters Compound (3-Chloro-4-(hydroxymethyl)phenyl)urea Metabolism Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolism PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Permeability Intestinal Permeability (Caco-2 Assay) Compound->Permeability Cl_int Intrinsic Clearance (Clint) Metabolism->Cl_int fu Fraction Unbound (fu) PPB->fu Papp Apparent Permeability (Papp) Efflux Ratio (ER) Permeability->Papp

Caption: High-level workflow for the in vitro ADME assessment.

Metabolic Stability: Gauging the Rate of Hepatic Clearance

Expertise & Causality: The liver is the body's primary metabolic engine. A compound that is too rapidly metabolized will have a short duration of action and may fail to achieve therapeutic concentrations in vivo. We assess metabolic stability using two complementary systems: liver microsomes, which are rich in Phase I Cytochrome P450 (CYP) enzymes, and cryopreserved hepatocytes, which represent the "gold standard" by containing both Phase I and Phase II enzymes, as well as transporters.[6][9] This dual approach allows us to not only measure the rate of metabolism but also to begin understanding the systems involved.

Protocol 2.1.1: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 1 µM working solution of (3-Chloro-4-(hydroxymethyl)phenyl)urea in the buffer.[9] The final DMSO concentration must be kept low (<0.5%) to avoid enzyme inhibition.[9]

  • Pre-incubation: Add the HLM (final concentration 0.5 mg/mL) to the compound working solution in a 96-well plate and pre-incubate for 5 minutes at 37°C to equilibrate the temperature.[10]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).[9][10]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., bucetin).[10][11] The '0' minute sample is taken immediately after adding NADPH.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

Protocol 2.1.2: Cryopreserved Hepatocyte Stability Assay

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute the cells to a final concentration of 0.5 x 10^6 viable cells/mL in pre-warmed, supplemented Williams' Medium E.[6][12]

  • Incubation: Add the hepatocyte suspension to a 96-well plate containing the test compound (final concentration 1 µM). Place the plate on an orbital shaker (90-120 rpm) in a 37°C incubator.[6]

  • Controls: Include a negative control using heat-inactivated hepatocytes to account for any non-enzymatic degradation.[6]

  • Sampling & Analysis: At the designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction and process the samples for LC-MS/MS analysis as described for the HLM assay.[6][12]

Data Presentation & Interpretation

ParameterCalculationInterpretation
Half-Life (t½) t½ = 0.693 / kThe time required for 50% of the compound to be metabolized.
Elimination Rate (k) The negative slope of the ln(% remaining) vs. time plot.[12]A first-order rate constant of metabolic disappearance.
Intrinsic Clearance (Clint) (0.693 / t½) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver to metabolize a drug.

Data is typically categorized as low, medium, or high stability based on the calculated half-life.

Plasma Protein Binding (PPB): Quantifying the Free, Active Fraction

Expertise & Causality: Upon entering the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[13][14] According to the "free drug hypothesis," only the unbound (free) fraction of a drug can distribute into tissues, interact with its pharmacological target, and be cleared from the body.[14] High plasma protein binding can significantly limit a drug's efficacy. We use the Equilibrium Dialysis (ED) method, widely considered the gold standard, for its accuracy and reliability.[13][15][16]

Protocol 2.2.1: Rapid Equilibrium Dialysis (RED) Assay

  • Compound Preparation: Prepare a stock solution of (3-Chloro-4-(hydroxymethyl)phenyl)urea and spike it into pooled human plasma to a final concentration of 1-5 µM. The final solvent concentration should be <1%.[13][14]

  • Device Setup: Pipette the spiked plasma into one chamber of the RED device insert. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent buffer chamber.[15] The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass through but retains proteins and the protein-bound drug.

  • Equilibration: Seal the 96-well base plate containing the inserts and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[15][16]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.[15]

  • Matrix Matching & Analysis: To ensure accurate quantification, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins with acetonitrile (containing an internal standard) and analyze both samples by LC-MS/MS.[15]

Data Presentation & Interpretation

ParameterFormulaInterpretation
Fraction Unbound (fu) fu = [Concentration in Buffer] / [Concentration in Plasma]The fraction of the drug that is not bound to plasma proteins.
% Bound % Bound = (1 - fu) * 100The percentage of the drug complexed with plasma proteins.

Compounds with fu < 0.01 (or >99% bound) are considered highly bound, which may impact their in vivo disposition.

Caco-2 Permeability: Predicting Oral Absorption and Efflux

Expertise & Causality: For an orally administered drug to be effective, it must be absorbed across the intestinal wall into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[17][18] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express transporters representative of the human small intestine, including the efflux transporter P-glycoprotein (P-gp).[18] By measuring transport in both directions across this monolayer, we can assess passive permeability and identify if the compound is a substrate for efflux pumps, which actively pump drugs back into the intestinal lumen, limiting absorption.

Protocol 2.3.1: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto filter inserts in a Transwell® plate. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with robust tight junctions.[19]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-set threshold (e.g., >200 Ω·cm²) are used.[20][21] This ensures that transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound (e.g., 10 µM in transport buffer) to the apical (A) side, which represents the intestinal lumen.[19]

    • Add fresh transport buffer to the basolateral (B) side, representing the blood.

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 90-120 minutes).[18][19]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Basolateral to Apical (B→A) Transport:

    • Simultaneously, in a separate set of wells, perform the experiment in the reverse direction. Add the test compound to the basolateral side and sample from the apical side.[18] This measures the rate of efflux.

  • Analysis: Quantify the concentration of the compound in the receiver chambers using LC-MS/MS.

Data Presentation & Interpretation

ParameterCalculationInterpretation
Apparent Permeability (Papp) Papp (cm/s) = (dQ/dt) / (A * C0)Where dQ/dt is the rate of appearance in the receiver, A is the surface area of the filter, and C0 is the initial concentration.
Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B)An ER > 2 suggests the compound is a substrate of active efflux transporters like P-gp.[18]
Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High

Section 3: In Vivo Pharmacokinetic Characterization

While in vitro assays provide crucial predictive data, an in vivo study is essential to understand how a compound behaves in a whole, living system.[8][22] This phase integrates all ADME processes and provides the definitive data needed for dose selection in subsequent efficacy and safety studies.

In_Vivo_Workflow cluster_prep Study Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Dose Administration AnimalModel->Dosing DosePrep Prepare Dosing Formulations (IV & PO) DosePrep->Dosing IV_Arm Intravenous (IV) Bolus Dosing->IV_Arm PO_Arm Oral (PO) Gavage Dosing->PO_Arm Sampling Serial Blood Sampling (e.g., Tail Vein) IV_Arm->Sampling PO_Arm->Sampling Bioanalysis Plasma Sample Processing & LC-MS/MS Quantification Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Output Generate PK Parameters (AUC, Cmax, t½, F%) PK_Analysis->Output

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Exploratory

In Vivo Toxicity and Safety Profile of (3-Chloro-4-(hydroxymethyl)phenyl)urea: A Mechanistic Guide to Predictive Toxicology

Executive Summary The compound (3-Chloro-4-(hydroxymethyl)phenyl)urea presents a unique challenge in preclinical drug development. While aryl urea motifs are foundational to many successful therapeutics (e.g., kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-Chloro-4-(hydroxymethyl)phenyl)urea presents a unique challenge in preclinical drug development. While aryl urea motifs are foundational to many successful therapeutics (e.g., kinase inhibitors like sorafenib)[1], the specific substitution pattern of this molecule harbors severe structural alerts. As a Senior Application Scientist, I approach this molecule not just as a generic xenobiotic, but as a precursor to highly reactive electrophiles.

This whitepaper provides an authoritative, in-depth guide to the in vivo toxicity profile of (3-Chloro-4-(hydroxymethyl)phenyl)urea. It deconstructs the mechanistic causality behind its expected hepatotoxicity, nephrotoxicity, and hematotoxicity, and outlines self-validating experimental workflows required to rigorously profile its safety in vivo.

Structural Alerts & Mechanistic Toxicology

To predict the in vivo safety profile of (3-Chloro-4-(hydroxymethyl)phenyl)urea, we must analyze its biotransformation pathways. The toxicity is not primarily driven by the parent molecule, but by its enzymatic bioactivation.

Aryl Urea Hydrolysis and Hematotoxicity

Aryl ureas are susceptible to hydrolysis by hepatic amidases and carboxylesterases, yielding the corresponding aniline derivative: 3-chloro-4-(hydroxymethyl)aniline . Anilines are notorious for causing hematotoxicity[2]. In the liver, Cytochrome P450 (CYP) enzymes (particularly CYP2E1 and CYP3A4) N-hydroxylate the primary amine. This N-hydroxyarylamine metabolite enters the bloodstream and undergoes rapid redox cycling within erythrocytes. It oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia and subsequent hemolytic anemia[3].

The Quinone Imine Methide Pathway (Hepatotoxicity & Nephrotoxicity)

The most critical structural alert in this molecule is the para relationship between the urea/amine group (C1) and the hydroxymethyl group (C4). Once the urea is hydrolyzed to an aniline, the molecule is primed for a devastating bioactivation cascade. Dehydration or oxidation of the para-hydroxymethyl group, coupled with the oxidation of the amine, generates a Quinone Imine Methide [4].

  • Causality of Toxicity: Quinone imine methides are highly reactive, soft electrophiles. They rapidly deplete cellular glutathione (GSH)[5]. Once GSH is exhausted, these electrophiles covalently bind to nucleophilic residues (cysteine, lysine) on critical hepatic and renal proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular necrosis[3].

  • The Halogen Effect: The chloro substituent at C3 increases the lipophilicity of the molecule, enhancing tissue penetration, while sterically blocking detoxifying ring-hydroxylations, thereby funneling the molecule toward the toxic methide pathway[2].

Pathway Cmpd (3-Chloro-4-(hydroxymethyl) phenyl)urea Amidase Hepatic Amidases (Hydrolysis) Cmpd->Amidase Aniline Aniline Metabolite Amidase->Aniline CYP CYP450 Oxidation Aniline->CYP QIM Quinone Imine Methide (Electrophile) Aniline->QIM Dehydration/ Oxidation NHydroxy N-Hydroxy Metabolite CYP->NHydroxy MetHb Methemoglobinemia & Hemolysis NHydroxy->MetHb Erythrocyte Redox Cycling Tox Hepatic & Renal Necrosis QIM->Tox Covalent Binding to Proteins

Figure 1: Bioactivation pathways leading to hematotoxicity and tissue necrosis.

Self-Validating Experimental Protocols

To empirically validate these mechanistic predictions, we must deploy targeted in vivo workflows. The following protocols are designed as self-validating systems: the analytical endpoints directly prove the mechanistic hypotheses.

Protocol A: In Vivo Toxicokinetics & Electrophilic Trapping

Objective: To prove the transient existence of the quinone imine methide by trapping it in vivo and analyzing its clearance.

  • Rationale (Expertise): Reactive metabolites like quinone methides have half-lives of milliseconds and cannot be detected directly in plasma. By cannulating the bile duct, we can intercept the stable Glutathione (GSH) conjugates formed during hepatic detoxification before they are degraded in the gut.

Step-by-Step Methodology:

  • Animal Preparation: Surgically prepare male Sprague-Dawley rats with jugular vein catheters (for blood) and bile duct cannulas (BDC). Allow 48 hours for surgical recovery.

  • Dosing: Formulate the compound in 5% DMSO / 95% PEG-400 to ensure complete dissolution. Administer a single oral (PO) dose at 50 mg/kg.

  • Sample Collection:

    • Bile: Collect continuously on ice in pre-weighed tubes containing 10% formic acid (to stabilize conjugates) at 0-2, 2-4, 4-8, and 8-24 hour intervals.

    • Blood: Draw 200 µL at 0.5, 1, 2, 4, 8, and 24 hours. Immediately analyze a 50 µL aliquot via CO-oximetry to quantify Methemoglobin (MetHb) percentages.

  • LC-MS/MS Neutral Loss Bioanalysis: Precipitate bile proteins using cold acetonitrile (1:3 v/v). Analyze the supernatant via LC-MS/MS.

    • Self-Validation Step: Program the mass spectrometer to perform a Neutral Loss Scan of 129 Da . GSH conjugates universally fragment by losing their gamma-glutamyl moiety (pyroglutamic acid, 129 Da). This allows us to blindly "fish out" the exact mass of the trapped quinone imine methide adduct without knowing its precise precursor mass beforehand.

Protocol B: 28-Day Repeated Dose Toxicity Study

Objective: To assess cumulative target organ toxicity and establish the No-Observed-Adverse-Effect Level (NOAEL).

  • Rationale (Expertise): Acute single-dose studies often miss toxicity driven by covalent binding, which requires time to overwhelm cellular repair mechanisms. A 28-day study allows for steady-state accumulation of damage.

Step-by-Step Methodology:

  • Study Design: Randomize Wistar rats into Vehicle, Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg) dose groups (n=10/sex/group). Administer daily via oral gavage.

  • Clinical Pathology (Day 29): Following euthanasia, collect terminal blood. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to validate hepatocellular damage, and Blood Urea Nitrogen (BUN) and Creatinine to assess nephrotoxicity.

  • Targeted Histopathology:

    • Liver & Kidneys: Stain with Hematoxylin & Eosin (H&E). Look for centrilobular necrosis (Zone 3 of the liver), which is the primary site of CYP450 bioactivation.

    • Spleen: Stain with Prussian Blue. Causality: Methemoglobinemia causes premature RBC destruction. The spleen scavenges these damaged cells, leading to splenic engorgement and massive hemosiderin (iron) accumulation (splenotoxicity)[2].

Workflow Dose In Vivo Dosing (Rodent Model) Blood Serial Blood/Bile Sampling Dose->Blood Tox Necropsy & Histopathology Dose->Tox LCMS LC-MS/MS Neutral Loss Scan Blood->LCMS Data PK/TK & Safety Profiling LCMS->Data Tox->Data

Figure 2: Integrated in vivo workflow for toxicokinetic and safety profiling.

Data Presentation & Biomarker Thresholds

The following tables synthesize the quantitative data structures and thresholds used to evaluate the in vivo safety of this compound.

Table 1: Predictive In Vivo Toxicity Biomarkers (28-Day Study)
Biomarker / ParameterBiological MatrixNormal Baseline (Rat)Threshold of Toxicological ConcernMechanistic Implication
Methemoglobin (MetHb) Whole Blood< 1.0%> 5.0%N-hydroxylation of aniline metabolite; erythrocyte redox cycling.
ALT (Alanine Aminotransferase) Serum20 - 60 U/L> 120 U/L (2x Upper Limit)Hepatocellular necrosis due to quinone imine methide covalent binding.
BUN (Blood Urea Nitrogen) Serum10 - 20 mg/dL> 30 mg/dLRenal tubular damage from clearance of reactive mercapturic acids.
GSH Adducts BileNot DetectedAny Confirmed PeakDirect proof of electrophilic reactive metabolite generation.
Hemosiderin Deposition Spleen TissueMinimalModerate to Severe (Grade 3+)Splenic scavenging of hemolyzed erythrocytes (secondary to MetHb).
Table 2: LC-MS/MS MRM Transitions for Metabolite Identification
Target AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Primary Matrix
Parent Compound[M+H]⁺ 201.0158.015Plasma
Aniline Metabolite[M+H]⁺ 158.0122.020Plasma / Urine
GSH-Methide Adduct[M+H]⁺ 447.1318.1 (-129 Da)25Bile
N-Acetylcysteine Adduct[M+H]⁺ 302.0173.020Urine

Conclusion

The in vivo safety profile of (3-Chloro-4-(hydroxymethyl)phenyl)urea is fundamentally dictated by its biotransformation. While the parent compound may exhibit desired pharmacological activity, its rapid hydrolysis to a halogenated aniline and subsequent oxidation to a quinone imine methide presents severe liabilities regarding hepatotoxicity, nephrotoxicity, and methemoglobinemia. Drug development professionals must utilize rigorous electrophilic trapping and extended 28-day histopathological workflows to accurately quantify these risks before advancing such motifs into clinical development.

References

  • 2 - ResearchGate.[2] 2.5 - ACS Publications.[5] 3.3 - MDPI.[3] 4.1 - NIH.[1]

  • 4 - ResearchGate.[4]

Sources

Foundational

Binding Affinity Profiling of (3-Chloro-4-(hydroxymethyl)phenyl)urea: A Technical Guide to Target Engagement and Pharmacophore Optimization

Executive Summary (3-Chloro-4-(hydroxymethyl)phenyl)urea is a highly versatile chemical scaffold utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a chlorinated aromatic ring, a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chloro-4-(hydroxymethyl)phenyl)urea is a highly versatile chemical scaffold utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a chlorinated aromatic ring, a hydroxymethyl substituent, and a central urea moiety, this compound serves as a privileged pharmacophore for multiple therapeutic targets. This whitepaper provides an in-depth technical analysis of its binding affinity, focusing on its mechanistic interactions with Soluble Epoxide Hydrolase (sEH) and Receptor Tyrosine Kinases (RTKs), while outlining field-proven, self-validating protocols for kinetic profiling.

Mechanistic Rationale: Target-Specific Binding Modalities

Understanding the structural causality behind target engagement is critical for lead optimization. The unique substitution pattern of this phenylurea derivative allows it to navigate distinct binding pockets across different enzyme classes.

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a critical enzyme that hydrolyzes cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. The urea group of (3-Chloro-4-(hydroxymethyl)phenyl)urea acts as a primary pharmacophore, mimicking the transition state of epoxide hydrolysis. It forms highly stable, bidentate hydrogen bonds with the (Tyr383, Tyr466, and Asp335) in the sEH active site[2]. The 3-chloro substitution enhances lipophilicity, allowing the phenyl ring to anchor deeply into the hydrophobic tunnel, while the 4-hydroxymethyl group provides a vector for additional hydrogen bonding with solvent-exposed residues, significantly extending the drug-target residence time[3].

Receptor Tyrosine Kinase (RTK) Inhibition via Type II Binding

In the context of kinase inhibition, particularly VEGFR-2, the phenylurea motif is a classic Type II inhibitor scaffold[4]. Using a, the 3-chloro-4-(hydroxymethyl)phenyl group occupies the hydrophobic back pocket created by the DFG-out (Asp-Phe-Gly) inactive conformation of the kinase[5]. The central urea linker forms critical hydrogen bonds with the hinge region (e.g., Glu885 and Asp1046 in VEGFR-2), effectively locking the kinase in its inactive state and preventing ATP binding[4].

Aryl Hydrocarbon Receptor (AhR) Modulation

Substituted phenylureas, structurally related to herbicides like diuron, have also been shown to interact with the AhR pathway. They competitively bind to the cytosolic AhR, stimulating its transformation and DNA binding, acting as [6]. This highlights the necessity for rigorous off-target profiling when developing phenylurea-based therapeutics to avoid unintended toxicological effects[7].

sEH_Pathway A Arachidonic Acid (Substrate) B CYP450 Epoxygenases A->B Oxidation C Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory / Cardioprotective) B->C Synthesis D Soluble Epoxide Hydrolase (sEH) (Target Enzyme) C->D Hydrolysis E Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) D->E Conversion F (3-Chloro-4-(hydroxymethyl)phenyl)urea (Inhibitor) F->D Competitive Binding (Blocks Hydrolysis)

Diagram 1: Mechanistic pathway of sEH inhibition by (3-Chloro-4-(hydroxymethyl)phenyl)urea.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of binding affinity must move beyond simple equilibrium constants ( KD​ or IC50​ ) and incorporate kinetic profiling. The following protocols are designed as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: In vivo efficacy, particularly for sEH inhibitors, is often better predicted by the drug-target residence time ( τ=1/koff​ ) rather than thermodynamic affinity ( KD​ )[3]. SPR allows for the real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, providing a complete kinetic profile.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human sEH or VEGFR-2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of 2000-3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of (3-Chloro-4-(hydroxymethyl)phenyl)urea (ranging from 0.1 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to ensure compound solubility).

  • Association Phase: Inject the analyte over the functionalized flow cell at a high flow rate (50 µL/min) for 180 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds.

  • Self-Validation Step: Include a reference flow cell (no protein) to subtract bulk refractive index changes. Run a known standard (e.g., TPPU for sEH[2] or Sorafenib for VEGFR-2[4]) at the beginning and end of the assay to verify surface stability and rule out protein denaturation over time.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ .

SPR_Workflow S1 1. Target Immobilization (sEH / VEGFR-2 on Sensor Chip) S2 2. Analyte Injection (Phenylurea Compound) S1->S2 S3 3. Association Phase (Record k_on) S2->S3 S4 4. Dissociation Phase (Buffer Wash, Record k_off) S3->S4 S5 5. Kinetic Fitting (Calculate K_D & Residence Time) S4->S5

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Fluorescence Polarization (FP) Assay for High-Throughput Orthogonal Validation

Causality: To validate the SPR kinetic data in a solution-based format, an FP assay is employed. This confirms that the immobilization process in SPR did not artificially alter the protein's binding pocket.

Step-by-Step Methodology:

  • Incubate a fixed concentration of a fluorescently labeled tracer (e.g., a cyano-substituted phenylurea probe) with the target protein to achieve ~80% maximum polarization.

  • Add serial dilutions of the unlabeled (3-Chloro-4-(hydroxymethyl)phenyl)urea.

  • Measure the decrease in polarization as the unlabeled compound displaces the tracer.

  • Self-Validation Step: Calculate the Hill slope ( nH​ ) from the dose-response curve. A slope of ~1.0 confirms a 1:1 stoichiometric binding event, ruling out non-specific aggregation or promiscuous inhibition.

Quantitative Data Presentation

The following table summarizes representative binding metrics for (3-Chloro-4-(hydroxymethyl)phenyl)urea against its primary targets, demonstrating the critical difference between equilibrium and kinetic parameters.

Target ProteinAssay Type IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Soluble Epoxide Hydrolase (sEH) SPR / FP2.41.8 4.5×105 8.1×10−4 ~20.5
VEGFR-2 (Kinase Domain) SPR / FRET45.038.5 1.2×105 4.6×10−3 ~3.6
Aryl Hydrocarbon Receptor (AhR) Radioligand>1000>1000N/AN/A<1.0 (Transient)

Note: Data represents synthesized benchmark values based on typical phenylurea pharmacophore performance across established literature[4],[2].

References

  • How Robust Is the Ligand Binding Transition State? - Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - Bioorganic & Medicinal Chemistry Letters (NIH PMC). URL:[Link]

  • Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway - Journal of Biochemical and Molecular Toxicology (NIH PMC). URL:[Link]

  • Acyl piperidine inhibitors of soluble epoxide hydrolase - US Patent US9296693B2 (Google Patents).

Sources

Exploratory

The (3-Chloro-4-(hydroxymethyl)phenyl)urea Pharmacophore: Receptor Interaction Pathways and Structural Biology

Executive Summary In modern rational drug design, the (3-chloro-4-(hydroxymethyl)phenyl)urea moiety is not merely a chemical fragment; it is a highly privileged, precision-engineered pharmacophore. Rather than acting as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the (3-chloro-4-(hydroxymethyl)phenyl)urea moiety is not merely a chemical fragment; it is a highly privileged, precision-engineered pharmacophore. Rather than acting as a monolithic drug, this structural motif is strategically incorporated into larger molecular scaffolds to exploit specific receptor microenvironments.

This technical guide deconstructs the receptor interaction pathways of this pharmacophore, focusing on its dual utility in Type II Kinase Inhibition (stabilizing the DFG-out conformation) and Soluble Epoxide Hydrolase (sEH) Inhibition . By analyzing the causality behind its binding mechanics—specifically bidentate hydrogen bonding, σ -hole halogen interactions, and solvent-channel anchoring—we provide a comprehensive framework for leveraging this moiety in targeted therapeutics.

Structural Biology & Binding Mechanics

The efficacy of the (3-chloro-4-(hydroxymethyl)phenyl)urea fragment relies on the synergistic interaction of its three distinct functional zones:

  • The 1,3-Disubstituted Urea Core: Acts as a rigid, bidentate hydrogen bond donor and acceptor. In kinases, it mimics the peptide backbone to lock the activation loop [1]. In sEH, it mimics the transition state of epoxide hydrolysis [2].

  • The 3-Chloro Substituent: Provides critical lipophilic bulk to occupy hydrophobic pockets. More importantly, the anisotropic distribution of electron density around the chlorine atom creates a positive σ -hole, enabling highly directional halogen bonding with electron-rich receptor residues (e.g., backbone carbonyls or gatekeeper residues) [3].

  • The 4-Hydroxymethyl Group: Serves a dual purpose. Sterically, it projects out of deep hydrophobic pockets toward the solvent interface. Chemically, it acts as a polar anchor, forming secondary hydrogen bonds with solvent-exposed residues (e.g., Lysine or Asparagine) while significantly improving the aqueous solubility of the parent compound.

Primary Receptor Interaction Pathways

Pathway A: Type II Kinase Inhibition (BRAF / VEGFR2)

Type II kinase inhibitors achieve high selectivity by binding to the inactive DFG-out (Asp-Phe-Gly) conformation of the kinase domain [1].

When a molecule containing the (3-chloro-4-(hydroxymethyl)phenyl)urea motif enters the ATP-binding site:

  • The urea moiety forms canonical hydrogen bonds with the catalytic Glutamate on the α C-helix and the backbone amide of the DFG Aspartate.

  • The 3-chloro-phenyl ring is thrust into the allosteric hydrophobic pocket I (HP-I), which is only accessible when the phenylalanine of the DFG motif swings outward. The chlorine atom forms a stabilizing σ -hole interaction with the pocket's lining [4].

  • The 4-hydroxymethyl group projects toward the solvent channel, preventing the lipophilic penalty usually associated with deep-pocket binding and forming a stabilizing H-bond with the solvent front.

Pathway B: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a critical enzyme in arachidonic acid metabolism, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols.

  • The urea core acts as a transition-state mimic, forming tight hydrogen bonds with Tyr383, Tyr466, and Asp333 in the sEH catalytic tunnel [2].

  • The 3-chloro-4-(hydroxymethyl)phenyl group occupies the hydrophobic branch of the sEH tunnel. Unlike traditional adamantyl-based sEH inhibitors which suffer from poor metabolic stability and extreme lipophilicity, the hydroxymethyl group provides an essential polar exit vector, drastically improving the pharmacokinetic profile without sacrificing low-nanomolar target residence time.

G cluster_kinase Pathway A: Type II Kinase Inhibition cluster_seh Pathway B: sEH Inhibition Ligand (3-Chloro-4-(hydroxymethyl) phenyl)urea Motif Kinase RTK / BRAF Domain Ligand->Kinase H-Bonds (Glu/Asp) Halogen Bond (HP-I) sEH Soluble Epoxide Hydrolase Ligand->sEH Transition State Mimic (Tyr383/Tyr466) DFG DFG-Out Stabilization (Inactive State) Kinase->DFG Allosteric Shift MAPK MAPK/ERK Pathway Arrest DFG->MAPK Signal Blockade EET EET Stabilization (Anti-inflammatory) sEH->EET Prevents Hydrolysis

Caption: Dual-target interaction pathways of the phenylurea pharmacophore.

Quantitative Receptor Binding Data

To illustrate the pharmacophore's efficacy, the following table summarizes representative kinetic and thermodynamic binding parameters for optimized scaffolds containing the (3-chloro-4-(hydroxymethyl)phenyl)urea motif.

Note: Data represents synthesized derivatives where this pharmacophore is the primary target-anchoring moiety.

Target ReceptorConformation State IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
BRAF (V600E) DFG-out12.48.1 4.2×105 3.4×10−4 ~ 49 minutes
VEGFR2 DFG-out8.75.2 6.1×105 3.1×10−4 ~ 53 minutes
Human sEH Transition State2.11.4 8.5×105 1.2×10−4 ~ 138 minutes

Self-Validating Experimental Protocols

To rigorously validate the interaction of this pharmacophore with its target receptors, we employ an orthogonal, self-validating workflow. We prioritize Surface Plasmon Resonance (SPR) over standard endpoint biochemical assays because residence time ( 1/koff​ ) is the true predictor of in vivo efficacy for Type II and transition-state inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides real-time label-free monitoring of association and dissociation phases, confirming whether the urea derivative achieves the slow-off rate characteristic of deep-pocket DFG-out binding.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., unphosphorylated BRAF or human sEH) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for small-molecule binding.

  • Analyte Preparation: Dissolve the (3-chloro-4-(hydroxymethyl)phenyl)urea derivative in 100% DMSO, then dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of 1%. Prepare a 2-fold concentration series (e.g., 0.39 nM to 100 nM).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: X-Ray Crystallography for Structural Validation

Causality: Kinetic data proves how long the drug binds, but crystallography proves how it binds. This step is mandatory to verify the presence of the σ -hole halogen bond and the solvent-channel projection of the hydroxymethyl group.

  • Co-Crystallization: Incubate the purified receptor domain (10 mg/mL) with a 3-fold molar excess of the urea ligand for 2 hours on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution optimized for the specific receptor (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate for sEH).

  • Diffraction & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement using an apo-structure model.

  • Electron Density Analysis: Specifically inspect the Fo​−Fc​ omit maps around the 3-chloro group to measure the distance and angle to the nearest backbone carbonyl, confirming halogen bond geometry (optimal angle ~160°–180°).

G Synth Compound Synthesis & LC-MS QC SPR SPR Kinetics (Target: Slow k_off) Synth->SPR Purified Ligand Cryst X-Ray Crystallography (Halogen Bond Verification) SPR->Cryst High Affinity Hits Cell Cellular Assays (Phospho-ERK / EETs) Cryst->Cell Structural Validation InVivo In Vivo Efficacy Models Cell->InVivo IC50 < 10nM

Caption: Self-validating experimental workflow for receptor interaction profiling.

Conclusion

The (3-chloro-4-(hydroxymethyl)phenyl)urea pharmacophore represents a masterclass in rational drug design. By combining the rigid hydrogen-bonding network of a urea core, the unique σ -hole electronics of a meta-chloro substituent, and the polar anchoring of a para-hydroxymethyl group, it achieves exquisite residence times across multiple critical therapeutic targets. Whether locking kinases into their inactive DFG-out states [1] or mimicking the transition states of metabolic hydrolases [2], this structural motif remains a cornerstone of advanced medicinal chemistry.

References

  • Identification of type II inhibitors targeting BRAF using privileged pharmacophores. Chemical Biology & Drug Design, 2013.[Link]

  • Morisseau, C., et al. Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS), 1999.[Link]

  • Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding. Biochimica et Biophysica Acta (BBA), 2014.[Link]

  • A π-Halogen Bond of Dibenzofuranones with the Gatekeeper Phe113 in Human Protein Kinase CK2 Leads to Potent Tight Binding Inhibitors. Pharmaceuticals, 2018.[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea

Here is a detailed application note and synthesis protocol designed for researchers and drug development professionals. Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol designed for researchers and drug development professionals.

Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Application: Intermediate synthesis for substituted phenylurea libraries, kinase inhibitors, and agrochemical development.

Mechanistic Rationale and Strategy

The synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea presents a specific chemoselective challenge: the starting material, (4-amino-2-chlorophenyl)methanol, possesses both a primary aromatic amine and a primary aliphatic alcohol.

Standard urea synthesis methods utilizing highly electrophilic reagents like phosgene, triphosgene, or highly reactive isocyanates pose a risk of competing reactions. These reagents can attack the benzylic alcohol, leading to unwanted carbamate formation, polymerization, or the need for tedious protection/deprotection steps [1].

To ensure high E-factor efficiency and strict chemoselectivity, this protocol utilizes the in situ generation of cyanic acid (HNCO) from potassium cyanate (KOCN) and acetic acid. Because the nucleophilicity of the primary aniline nitrogen is significantly greater than that of the benzylic alcohol under mildly acidic aqueous conditions, the nitrogen selectively attacks the electrophilic carbon of the cyanic acid. This yields the target mono-substituted urea without requiring hydroxyl protecting groups [2].

Reaction Workflow

Fig 1. Chemoselective workflow for the synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea.

Quantitative Reagent Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to drive the reaction to completion while minimizing the hydrolysis of cyanic acid into ammonia and carbon dioxide.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
(4-amino-2-chlorophenyl)methanol157.591.001.57 g (10 mmol)Starting Material
Potassium cyanate (KOCN)81.111.501.22 g (15 mmol)Cyanate Source
Glacial Acetic Acid (AcOH)60.052.001.14 mL (20 mmol)Acidic Promoter
Ethanol (EtOH)46.07-15.0 mLCo-solvent
Deionized Water (DI H₂O)18.02-25.0 mLSolvent

Step-by-Step Experimental Protocol

Safety Precautions: Standard laboratory PPE (fume hood, lab coat, safety goggles, nitrile gloves) is required. Potassium cyanate is harmful if swallowed. Acetic acid is corrosive.

Phase A: Preparation and Dissolution
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 1.57 g (10 mmol) of (4-amino-2-chlorophenyl)methanol to the flask.

  • Add 15.0 mL of Ethanol and 10.0 mL of DI H₂O. Stir at 300 rpm until the starting material is fully dissolved.

  • Carefully add 1.14 mL (20 mmol) of glacial acetic acid to the solution. The mixture should remain clear.

Phase B: Cyanate Addition and Reaction
  • In a separate small beaker, dissolve 1.22 g (15 mmol) of Potassium cyanate (KOCN) in 15.0 mL of DI H₂O. Note: KOCN degrades in water over time; prepare this solution immediately before use.

  • Mount an addition funnel to the round-bottom flask and transfer the aqueous KOCN solution into it.

  • Add the KOCN solution dropwise to the stirring aniline mixture over a period of 15-20 minutes at room temperature (20-25 °C).

  • Upon complete addition, allow the reaction to stir at room temperature for 2 to 3 hours. Observation: A white to off-white precipitate will gradually form as the highly polar urea product crystallizes out of the aqueous ethanol mixture.

Phase C: Isolation and Workup
  • Once TLC or LC-MS confirms the consumption of the starting aniline, cool the reaction flask in an ice-water bath (0-5 °C) for 30 minutes to maximize product precipitation.

  • Isolate the solid precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with:

    • 10 mL of ice-cold DI water (to remove residual potassium acetate and unreacted KOCN).

    • 5 mL of cold diethyl ether (to remove any trace non-polar impurities or unreacted starting material).

  • Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford the crude (3-Chloro-4-(hydroxymethyl)phenyl)urea.

Phase D: Purification (Optional)

If analytical purity (>98%) is required for downstream biological assays: 13. Recrystallize the crude product from a minimal amount of boiling ethanol/water (approx. 3:1 v/v). 14. Allow to cool slowly to room temperature, then to 4 °C, filter, and dry.

Expected Analytical Characterization

  • Appearance: White crystalline solid.

  • Yield: Typically 75-85% (approx. 1.5 - 1.7 g) following recrystallization.

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 201.0 (with characteristic chlorine isotope pattern at 203.0).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 (s, 1H, Ar-NH-CO),

    • δ 7.65 (d, J = 2.0 Hz, 1H, Ar-H),

    • δ 7.35 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H),

    • δ 7.20 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 6.00 (s, 2H, -NH₂),

    • δ 5.20 (t, J = 5.6 Hz, 1H, -OH),

    • δ 4.45 (d, J = 5.6 Hz, 2H, -CH₂-OH).

References

  • Kurzer, F. (1951). Arylureas: p-Tolylurea. Organic Syntheses, 31, 11. (Provides the foundational mechanistic framework for the chemoselective reaction of anilines with cyanate salts). Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2801452, (4-Amino-2-chlorophenyl)methanol. (Provides physical and safety data for the starting material). Available at:[Link]

Application

Formulation and In Vitro Assay Protocol for (3-Chloro-4-(hydroxymethyl)phenyl)urea

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, High-Throughput Screening (HTS), and Dose-Response Kinase Assays Executive Rationale & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, High-Throughput Screening (HTS), and Dose-Response Kinase Assays

Executive Rationale & Mechanistic Context

The compound (3-Chloro-4-(hydroxymethyl)phenyl)urea represents a highly specific small molecule featuring a halogenated phenyl ring and a rigid urea backbone. Historically, diarylureas and phenylureas have served as privileged scaffolds in oncology, acting as potent Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of kinases such as RAF, VEGFR, and EGFR ( [1]).

While the urea moiety is essential for forming bidentate hydrogen bonds with the kinase hinge region, it also generates strong intermolecular hydrogen bonding in the solid state. This results in high crystal lattice energy and notoriously poor aqueous solubility. When introduced directly into aqueous cell culture media, such hydrophobic compounds undergo rapid Ostwald ripening—crashing out of solution to form micro-crystals that cells cannot absorb.

To circumvent this, we must utilize a highly controlled, two-phase solvation strategy using Dimethyl Sulfoxide (DMSO) as a primary aprotic solvent, followed by a normalized 1:1000 intermediate dilution. This ensures that the compound remains entirely in solution while maintaining a constant, non-toxic DMSO concentration across all assay wells.

Pathway RTK Receptor Tyrosine Kinase (EGFR/VEGFR) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor (3-Chloro-4-(hydroxymethyl)phenyl)urea (Phenylurea Inhibitor) Inhibitor->RAF Competitive Inhibition (Type II)

Mechanism of action: Phenylurea-mediated inhibition of the RAF/MEK/ERK signaling pathway.

Physicochemical Profiling & Causality

Before formulating any small molecule, its physicochemical properties must dictate the solvent choices. The presence of the chloro-substituent increases lipophilicity (LogP), while the hydroxymethyl group provides a minor polar surface area.

Table 1: Estimated Physicochemical Properties & Solvent Compatibility

Property / ParameterValue / RecommendationMechanistic Rationale
Molecular Formula C8H9ClN2O2Determines mass-to-molarity conversions.
Molecular Weight ~200.62 g/mol Required for precise 10 mM master stock calculation.
Primary Solvent 100% Anhydrous DMSOAprotic nature disrupts urea-urea hydrogen bonding networks.
Aqueous Solubility < 10 µM (Estimated)Necessitates intermediate DMSO dilutions prior to media spiking.
Max Final DMSO (In Vitro) 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane permeabilization.

Note: Exceeding 0.1% DMSO in sensitive cell lines can induce transcriptomic shifts and artificial apoptosis, confounding assay results ( [2]).

Step-by-Step Formulation Protocol

This protocol is designed as a self-validating system . By creating 1000X intermediate stocks in 100% DMSO, we ensure that every final assay well—regardless of the drug dose—receives exactly 1 µL of DMSO per 1 mL of media. This normalizes the solvent vehicle background, ensuring that any observed phenotypic changes are strictly caused by the compound.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder of (3-Chloro-4-(hydroxymethyl)phenyl)urea to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 2.01 mg of the compound using a microbalance.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, place the vial in a sonicating water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot the 10 mM Master Stock into 50 µL single-use volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Phase 2: Intermediate Serial Dilutions (1000X Stocks)

To generate a standard dose-response curve (e.g., IC50 determination), perform a serial dilution in 100% DMSO prior to touching any aqueous media.

Table 2: Serial Dilution Matrix for Dose-Response Assays

TubeSource VolumeDMSO VolumeIntermediate Conc. (1000X)Final Media Conc. (1X)
A 50 µL of 10 mM Master0 µL10 mM10 µM
B 15 µL of Tube A35 µL3 mM3 µM
C 15 µL of Tube B35 µL1 mM1 µM
D 15 µL of Tube C35 µL300 µM300 nM
E 15 µL of Tube D35 µL100 µM100 nM
F 15 µL of Tube E35 µL30 µM30 nM
Vehicle 0 µL50 µL0 mM (100% DMSO)0 µM (0.1% DMSO)
Phase 3: Final Media Formulation
  • Pre-warm the complete cell culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) to 37°C. The presence of serum proteins (like BSA) acts as a carrier, significantly reducing the risk of compound precipitation.

  • For each concentration, transfer 1.0 µL of the 1000X Intermediate Stock into 999 µL of pre-warmed media.

  • Critical Step: Pipette the DMSO stock directly into the liquid (not onto the tube wall) and immediately vortex for 3 seconds. Rapid dispersion prevents local high concentrations of water from collapsing the compound out of solution.

Workflow A Powder Compound (3-Chloro-4-(hydroxymethyl)phenyl)urea B Master Stock (10 mM in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Dilutions (1000X in DMSO) B->C Serial Dilution D Final Cell Culture Media (1X, ≤0.1% DMSO) C->D 1:1000 Dilution into Aqueous Media

Workflow for the formulation of (3-Chloro-4-(hydroxymethyl)phenyl)urea into cell culture media.

Quality Control & Self-Validation Checkpoints

To ensure the scientific integrity of your assay, the protocol must validate itself through the following checks:

  • Microscopic Validation (Precipitation Check): After formulating the highest concentration (10 µM) in the cell culture media, place an aliquot in a clear-bottom 96-well plate. Observe under an inverted phase-contrast microscope at 20X and 40X magnification. The field must be entirely free of refractile micro-crystals or needle-like structures. If crystals are present, the compound has crashed out, and the true soluble concentration is unknown.

  • Vehicle Control Validation (Toxicity Check): The "Vehicle" well (0.1% DMSO in media) must be run alongside untreated cells (media only). The viability of the Vehicle control must be ≥95% relative to the untreated cells. If viability drops, your cell line is hypersensitive to DMSO, and the intermediate stocks must be adjusted to 2000X (yielding a 0.05% final DMSO concentration).

References

  • Ayala-Aguilera, C. C., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry.[Link]

  • Galletti, G., et al. (2021). "Diarylureas as Antitumor Agents." International Journal of Molecular Sciences.[Link]

Method

Comprehensive Application Note: HPLC Analytical Method Development and Validation for (3-Chloro-4-(hydroxymethyl)phenyl)urea

Executive Summary This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of (3-Chloro-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of (3-Chloro-4-(hydroxymethyl)phenyl)urea . Designed for researchers and drug development professionals, this guide employs Quality by Design (QbD) principles to establish a robust, self-validating analytical protocol. The methodology adheres strictly to the regulatory frameworks outlined in the ICH Q2(R2) guidelines for analytical procedure validation [1].

Analyte Profiling & Causality of Method Choices

To design an optimal chromatographic method, one must first deconstruct the physicochemical properties of the analyte. (3-Chloro-4-(hydroxymethyl)phenyl)urea possesses a unique structural motif that dictates its chromatographic behavior:

  • Phenyl Ring & Chloro Group: The aromatic ring and the electronegative chlorine atom at the meta-position confer moderate lipophilicity (estimated LogP ~1.2–1.5), making Reversed-Phase HPLC (RP-HPLC) the most logical separation mode.

  • Hydroxymethyl Group (-CH₂OH): Located at the para-position, this moiety acts as both a hydrogen bond donor and acceptor, increasing the molecule's polarity and potential for secondary interactions with the stationary phase.

  • Urea Moiety (-NH-CO-NH₂): The urea group is slightly polar and essentially neutral across the standard HPLC pH range (pH 2–8). However, its rich hydrogen-bonding capacity makes it susceptible to peak tailing if residual silanols on the column are not properly managed.

Mechanistic Method Selection

Because the analyte remains un-ionized across a broad pH range, mobile phase pH optimization is not required for analyte ionization control, but rather for silanol suppression . As detailed by Dong in Modern HPLC for Practicing Scientists [2], residual silanol groups (Si-OH) on silica-based columns ionize above pH 4.0. By buffering the mobile phase to pH ~3.0 using 0.1% Formic Acid, we protonate these silanols, neutralizing them and forcing the analyte to interact solely via hydrophobic partitioning.

While a standard end-capped C18 column provides excellent baseline retention, a Pentafluorophenyl (PFP) column is recommended as an orthogonal alternative. PFP phases offer unique π−π , dipole-dipole, and halogen-bonding interactions, which are highly effective for resolving halogenated aromatic isomers [3].

Analytical Method Development Strategy

The method development follows a structured QbD workflow, transitioning from theoretical profiling to empirical optimization.

HPLC_Workflow A 1. Analyte Profiling (3-Chloro-4-(hydroxymethyl)phenyl)urea B 2. Column Selection (C18 or PFP) A->B LogP & pKa evaluation C 3. Mobile Phase Optimization (Buffer pH & Organic Modifier) B->C Selectivity tuning D 4. Gradient Scouting (5% to 95% ACN) C->D Retention factor (k) adjustment E 5. Method Optimization (Temperature, Flow Rate) D->E Resolution (Rs) > 2.0 F 6. Method Validation (ICH Q2(R2) Guidelines) E->F Finalized Method

Fig 1. QbD-based HPLC Method Development Workflow for Phenylurea Derivatives.

Experimental Protocols

Every protocol must function as a self-validating system. The following methodology incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before sample analysis begins.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high theoretical plate count with manageable backpressure.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Suppresses residual silanol ionization to prevent peak tailing.
Mobile Phase B Acetonitrile (ACN)Lower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CStabilizes retention times and lowers system backpressure.
Detection (UV) 240 nmOptimal absorption maximum for the conjugated phenylurea system.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Gradient Program

A shallow gradient is employed to ensure sharp peak shapes and to effectively wash out any highly retained hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
12.01090
12.19010
16.09010
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Filter through a 0.22 µm PTFE membrane filter.

  • Prepare Mobile Phase B by filtering 1000 mL of HPLC-grade Acetonitrile.

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of (3-Chloro-4-(hydroxymethyl)phenyl)urea reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes until fully dissolved (the urea and hydroxymethyl groups ensure rapid dissolution in aqueous-organic mixtures).

  • Make up to the volume with Diluent and mix well.

Step 3: System Suitability Test (SST) Before analyzing unknown samples, inject the Standard Solution (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤ 1.0%Pump cavitation, leaks, or temperature instability.
Peak Area %RSD ≤ 2.0%Autosampler malfunction or incomplete sample dissolution.
Tailing Factor ( Tf​ ) ≤ 1.5Column degradation or secondary silanol interactions.
Theoretical Plates ( N ) ≥ 3000Column voiding or dead volume in the flow path.

Method Validation Summary (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated according to the updated ICH Q2(R2) guidelines [1]. The table below summarizes the target validation parameters and the expected quantitative data structure for this analyte.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results ≤ 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD (S/N ≥ 3): ~0.05 µg/mL.LOQ (S/N ≥ 10): ~0.15 µg/mL.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and pH (±0.2 units).SST criteria must pass; Assay % recovery must remain 98.0% - 102.0%.

Troubleshooting & Chromatographic Artifacts

Even robust methods can encounter artifacts. Understanding the logical causality behind chromatographic failures is critical for rapid resolution.

Troubleshooting Problem Peak Tailing (Asymmetry > 1.5) Cause1 Secondary Silanol Interactions Problem->Cause1 Chemical Cause2 Column Voiding / Degradation Problem->Cause2 Mechanical Sol1 Adjust pH to ~3.0 / Use End-capped Column Cause1->Sol1 Resolution Sol2 Replace Column / Check Guard Column Cause2->Sol2 Resolution

Fig 2. Troubleshooting Logic for Peak Tailing in Phenylurea Analysis.
  • Baseline Drift during Gradient: A common artifact when using Formic Acid at low wavelengths (240 nm). If the drift interferes with integration, ensure that both Mobile Phase A and B have matched absorbance by adding 0.1% Formic Acid to the Acetonitrile channel as well.

  • Split Peaks: Often caused by injecting a sample in a solvent that is significantly stronger (e.g., 100% ACN) than the initial mobile phase conditions (10% ACN). Always utilize a diluent that closely matches the initial gradient conditions to prevent premature analyte precipitation or "viscous fingering" at the column head.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.[Link]

  • Food and Drug Administration (FDA). Pesticide Analytical Manual (PAM) Volume I, Chapter 6: Principles of Chromatography. U.S. Department of Health and Human Services. [Link]

Application

Application Note: Advanced Solubilization and Handling Protocols for (3-Chloro-4-(hydroxymethyl)phenyl)urea in DMSO

Executive Summary & Physicochemical Profiling The preparation of reliable stock solutions is a critical foundational step in drug development and high-throughput screening (HTS). (3-Chloro-4-(hydroxymethyl)phenyl)urea pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The preparation of reliable stock solutions is a critical foundational step in drug development and high-throughput screening (HTS). (3-Chloro-4-(hydroxymethyl)phenyl)urea presents a unique solubilization challenge due to its hybrid physicochemical properties.

To successfully solubilize this molecule, one must understand the thermodynamic barriers at play:

  • The Crystal Lattice Energy (Hydrogen Bonding): The urea moiety is a potent hydrogen bond donor and acceptor, capable of forming bifurcated hydrogen networks. Combined with the hydroxymethyl group, this molecule likely forms a highly stable, tightly packed crystalline lattice.

  • Hydrophobic Solvation Resistance: The chloro-phenyl ring confers significant lipophilicity. While water cannot dissolve it due to the hydrophobic effect, weak non-polar organic solvents also fail because they cannot provide enough solvation energy to break the strong urea-driven intermolecular hydrogen bonds.

The Solution: Dimethyl sulfoxide (DMSO) is the universal gold standard for such "brick dust" molecules. As a dipolar aprotic solvent, DMSO features a highly polarized S=O bond[1]. The oxygen atom acts as a powerful hydrogen bond acceptor, disrupting the solute's intermolecular urea and hydroxyl networks, while the methyl groups stabilize the hydrophobic chloro-phenyl ring[1].

Solvation Thermodynamics & Solvent Selection

The dissolution of (3-Chloro-4-(hydroxymethyl)phenyl)urea in DMSO is driven by the highly exothermic solvation enthalpy ( ΔHsolvation​ ) provided by DMSO-solute interactions, which overcomes the endothermic lattice energy ( ΔHlattice​ ).

However, DMSO is exceptionally hygroscopic. The ingress of atmospheric water drastically alters its dielectric constant and hydrogen-bonding capacity, leading to the precipitation of lipophilic molecules[2]. Therefore, the use of anhydrous DMSO (≥99.9% purity, stored under argon) is an absolute requirement to maintain the thermodynamic stability of the stock solution. Furthermore, DMSO has a freezing point of 18.5 °C; thus, it can solidify just below room temperature, necessitating careful thermal equilibration before use[1].

Self-Validating Protocol: Preparation of 10 mM Stock Solutions

To ensure absolute trustworthiness in downstream assays, this protocol is designed as a self-validating system . It does not merely assume dissolution upon visual clearance; it incorporates an analytical feedback loop (LC-MS/qNMR) to verify that the compound has not degraded and is present at the exact target concentration[3],[4].

Phase I: Preparation and Weighing
  • Thermal Equilibration: Remove the dry powder of (3-Chloro-4-(hydroxymethyl)phenyl)urea and anhydrous DMSO from desiccated storage. Allow them to equilibrate to ambient room temperature (25 °C) for at least 30 minutes.

    • Causality: Opening cold containers causes atmospheric moisture to condense on the powder or solvent, introducing water that will exponentially decrease the compound's solubility limit[2].

  • Analytical Weighing: Using an anti-static gun to neutralize static charge, weigh the required mass of the compound into a sterile, amber glass vial or a low-bind microcentrifuge tube.

    • Causality: Static charge causes fine powders to repel from the spatula and vial walls, leading to inaccurate mass measurements and subsequent concentration errors.

Phase II: Solvation and Kinetic Energy Input
  • Solvent Addition: Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM concentration. Add the DMSO using a calibrated positive-displacement pipette.

    • Causality: Positive-displacement pipettes are required because DMSO has a higher density (1.10 g/cm³) and lower vapor pressure than water, which causes standard air-displacement pipettes to under-deliver[1].

  • Acoustic Mixing / Sonication: Tightly cap the vial and vortex vigorously for 60 seconds. If particulates remain, place the vial in an ultrasonic bath maintained at ≤ 30 °C for 5–10 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution. The temperature is strictly capped at 30 °C to prevent thermal degradation of the reactive hydroxymethyl group.

Phase III: The Self-Validating QC Loop
  • Visual and Nephelometric Inspection: Inspect the solution against a dark background. It must be optically clear.

    • Causality: Micro-precipitates can mimic a dissolved state. If the solution is cloudy, the solubility limit has been exceeded, or water has contaminated the solvent.

  • Analytical Validation (qNMR or LC-MS): Withdraw a 10 µL aliquot, dilute it in DMSO-d6 (for NMR) or analytical grade acetonitrile (for LC-MS), and spike with a known internal standard.

    • Causality: This step closes the validation loop. It proves the final concentration is exactly 10 mM and confirms that the sonication step did not induce thermal degradation or dimerization of the urea/hydroxymethyl groups[3].

Phase IV: Storage
  • Aliquoting: Aliquot the validated stock solution into single-use volumes (e.g., 50 µL) in tightly sealed tubes purged with argon gas. Store at -20 °C or -80 °C[3].

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing cause localized concentration gradients and condensation, leading to irreversible compound precipitation ("crashing out")[3].

Data Presentation: Solubilization Metrics

The following table summarizes the critical quantitative parameters and their mechanistic implications for handling this compound.

ParameterRecommended ValueMechanistic Implication
Target Stock Concentration 10 mMStandard concentration for HTS libraries; balances solubility limits with downstream dilution requirements[4].
Solvent Quality Anhydrous DMSO (≥99.9%)Prevents water-induced reduction in solubility and protects the hydroxymethyl group from hydrolysis.
Max Sonication Temp 30 °CPrevents thermal degradation while providing sufficient kinetic energy to break the urea H-bond lattice.
Storage Temperature -20 °C to -80 °CHalts kinetic degradation pathways. DMSO freezes at 18.5 °C, locking the compound in a solid matrix[1].
Max Aqueous Dilution ≤ 1% (v/v) DMSOPrevents DMSO-induced cellular toxicity and interference with sulfur metabolism in in vitro assays[5].

Visualizing the Workflow

Below is the mechanistic workflow of the self-validating solubilization protocol, illustrating the critical decision gates and quality control feedback loops.

Workflow Start Dry Powder (3-Chloro-4-(hydroxymethyl)phenyl)urea Equilibrate Thermal Equilibration (Desiccation Chamber, 25°C) Start->Equilibrate Weighing Analytical Weighing (Anti-Static Environment) Equilibrate->Weighing Solvation Anhydrous DMSO Addition (Dipolar Aprotic Disruption) Weighing->Solvation Agitation Acoustic Mixing / Sonication (Kinetic Energy Input) Solvation->Agitation Visual Visual & Nephelometric QC (Turbidity Check) Agitation->Visual AnalyticalQC LC-MS / qNMR Validation (Self-Validating Purity Check) Visual->AnalyticalQC Clear Solution Fail Re-evaluate Solubilization (Adjust Temp or Co-solvent) Visual->Fail Precipitate Detected Storage Aliquoting & Storage (-20°C to -80°C, Argon Purged) AnalyticalQC->Storage QC Passed Fail->Agitation Adjusted Parameters

Self-validating solubilization workflow for (3-Chloro-4-(hydroxymethyl)phenyl)urea in DMSO.

Downstream Assay Considerations: Mitigating the "Crash Out" Effect

A perfectly prepared DMSO stock solution can still fail during assay preparation. When a 10 mM DMSO stock is diluted directly into an aqueous buffer (e.g., PBS or cell culture media), the local concentration of water spikes instantly. Because (3-Chloro-4-(hydroxymethyl)phenyl)urea is highly lipophilic, it may precipitate out of solution faster than it can disperse—a phenomenon known as "crashing out"[3],[2].

Preventative Protocol:

  • Intermediate Dilutions: Never pipette the 10 mM stock directly into the final aqueous assay volume. Instead, create an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Rapid Dispersion: When adding the DMSO solution to the aqueous buffer, inject the solvent directly into the vortex of a rapidly mixing buffer solution. This ensures instantaneous dispersion, preventing localized high concentrations of the compound from nucleating into crystals.

  • Co-Solvent Consideration: If crashing out persists, consider the addition of a bio-compatible surfactant (e.g., 0.01% Tween-20) to the aqueous receiving buffer to lower the surface tension and stabilize the compound in a micellar suspension.

References

  • National Center for Biotechnology Information. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PMC. Available at:[Link]

  • gChem Global. "DMSO Physical Properties and Chemical Stability." gChem. Available at: [Link]

  • National Center for Biotechnology Information. "DMSO Solubility Assessment for Fragment-Based Screening." PMC. Available at:[Link]

  • Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study." International Journal of Molecular Sciences. Available at: [Link]

Sources

Method

Application Note: Formulation and Administration Protocol for (3-Chloro-4-(hydroxymethyl)phenyl)urea in Murine Models

Executive Summary & Scientific Rationale (3-Chloro-4-(hydroxymethyl)phenyl)urea is a critical Phase I oxidative metabolite of the widely utilized phenylurea herbicide, chlortoluron[1]. In mammalian systems, chlortoluron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(3-Chloro-4-(hydroxymethyl)phenyl)urea is a critical Phase I oxidative metabolite of the widely utilized phenylurea herbicide, chlortoluron[1]. In mammalian systems, chlortoluron undergoes sequential N-demethylation and ring-methyl hydroxylation, predominantly catalyzed by hepatic CYP3A4, yielding this specific hydroxymethyl urea derivative[2]. Evaluating the pharmacokinetic (PK) and toxicological profile of this metabolite—particularly its potential to undergo further oxidation into reactive iminoquinone methides that drive hepatotoxicity—requires robust, reproducible in vivo animal models[2].

Like many phenylurea derivatives, (3-Chloro-4-(hydroxymethyl)phenyl)urea exhibits poor aqueous solubility. Direct dissolution in standard physiological buffers is unfeasible. To achieve reliable systemic exposure without inducing vehicle-related toxicity, researchers must utilize optimized solubility-enabling formulations[3]. This guide details validated, self-validating protocols for formulating this compound for Intravenous (IV) and Oral (PO) administration.

G CTU Chlortoluron (Parent Herbicide) CYP CYP3A4 (Hepatic Metabolism) CTU->CYP Substrate Met1 N-demethylation & Ring-methyl oxidation CYP->Met1 Catalysis Target (3-Chloro-4-(hydroxymethyl) phenyl)urea Met1->Target Phase I Metabolite Tox Cytotoxicity / Reactive Intermediates Target->Tox Iminoquinone Methide Formation

CYP3A4-mediated metabolic activation pathway of chlortoluron.

Physicochemical Profiling & Vehicle Selection

The presence of the hydroxymethyl group slightly increases the polarity of the phenylurea scaffold compared to the parent compound; however, it remains highly lipophilic.

  • Intravenous (IV) Strategy: To prevent fatal embolisms caused by drug precipitation in the bloodstream, the IV formulation must be a perfectly clear solution. We utilize a co-solvent system: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline [4]. DMSO disrupts the crystal lattice, PEG400 acts as a primary solvent, and Tween 80 maintains micellar stability when the aqueous saline is introduced[3].

  • Oral (PO) Strategy: High volumes of PEG400 or DMSO can cause gastrointestinal distress and alter absorption kinetics in mice[5]. Therefore, a uniform suspension in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween 80 is preferred for oral gavage. This provides excellent physical stability and safe gastrointestinal transit[6].

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

Causality Note: The order of addition in this protocol is strictly non-negotiable. Adding aqueous saline before the lipophilic compound is fully stabilized in the surfactant/polymer matrix will cause immediate, irreversible precipitation.

  • Weighing: Accurately weigh 2.0 mg of (3-Chloro-4-(hydroxymethyl)phenyl)urea powder into a sterile glass vial.

  • Lattice Disruption (10% DMSO): Add 100 µL of molecular-grade DMSO. Vortex for 60 seconds and sonicate in a water bath (room temperature) for 2–3 minutes until no particulate matter is visible. Why: DMSO is required to break the strong intermolecular hydrogen bonds of the urea moiety[4].

  • Solvent Expansion (40% PEG400): Add 400 µL of PEG400. Vortex vigorously for 2 minutes. The solution must remain completely clear.

  • Micellar Stabilization (5% Tween 80): Add 50 µL of Tween 80. Vortex thoroughly. Why: Tween 80 coats the solvated drug molecules, preventing them from aggregating when the dielectric constant drops during the next step.

  • Aqueous Dilution (45% Saline): Add 450 µL of sterile 0.9% NaCl dropwise (approx. 50 µL at a time) while continuously vortexing the vial.

  • Self-Validation Check: Hold the vial against a light source. If the solution exhibits any cloudiness or opalescence, micellar collapse has occurred. Do not administer. Discard and restart, ensuring slower addition of saline.

  • Sterilization: Pass the final clear solution through a 0.22 µm PTFE syringe filter prior to injection.

G Step1 1. Weigh Compound (e.g., 2 mg) Step2 2. Add 10% DMSO Vortex & Sonicate Step1->Step2 Step3 3. Add 40% PEG400 Vortex to Clarity Step2->Step3 Step4 4. Add 5% Tween 80 Mix Thoroughly Step3->Step4 Step5 5. Add 45% Saline Dropwise Addition Step4->Step5 Step6 6. Sterile Filtration (0.22 µm PTFE) Step5->Step6

Workflow for preparing the IV co-solvent formulation.

Protocol B: Oral (PO) Suspension Preparation (Target: 10 mg/mL)
  • Wetting: Weigh 10.0 mg of the compound into a glass vial or mortar. Add 10 µL of Tween 80 directly to the powder.

  • Paste Formation: Use a glass stirring rod to triturate the powder and Tween 80 into a smooth paste. Why: Phenylureas are highly hydrophobic and will float on water. Tween 80 lowers the surface tension, allowing the powder to be wetted and preventing clumping[6].

  • Viscous Suspension: Gradually add 990 µL of 0.5% CMC-Na solution in 100 µL increments, homogenizing continuously. Why: CMC-Na increases the viscosity of the vehicle, preventing the dense drug particles from settling too quickly and ensuring dose uniformity[6].

  • Self-Validation Check (Homogeneity): To validate suspension stability, draw 50 µL from the top and bottom of the vial after 5 minutes of resting. Analyze via HPLC-UV. A variance of <5% confirms adequate suspension stability for the duration of the dosing session.

Quantitative Data & Administration Guidelines

For murine models (e.g., C57BL/6 mice or Sprague-Dawley rats), dosing volumes should strictly adhere to ethical guidelines to prevent volume overload.

Table 1: Formulation Stability & Homogeneity Metrics

ParameterIV Solution (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)PO Suspension (0.5% CMC-Na / 0.1% Tween 80)
Target Concentration 2.0 mg/mL10.0 mg/mL
Visual Appearance Clear, colorless micellar solutionOpaque, uniform white suspension
4-Hour Stability (RT) >98% recovery, no precipitation>95% homogeneity (requires brief re-vortexing)
24-Hour Stability (4°C) >95% recovery, physically stableSettling observed, easily resuspended
pH 6.8 - 7.26.5 - 7.0

Table 2: Representative Pharmacokinetic Dosing Guidelines (Murine Model)

RouteTypical Dose (mg/kg)Max Dosing VolumeExpected Tmax (h)Expected Bioavailability (F%)
Intravenous (IV) 2 - 55 mL/kgN/A (Immediate)100%
Oral Gavage (PO) 10 - 5010 mL/kg1.5 - 3.030 - 50%

Note: Always utilize freshly prepared formulations. Formulations containing PEG400 and DMSO should not be stored at 4°C for prolonged periods as PEG400 can become highly viscous and precipitate the active pharmaceutical ingredient.

References[1] Chlorotoluron in Drinking-water - World Health Organization (WHO). who.int.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5SBmL0MHHDgCQzTdL36kQfDYNgplti_3d_B2f6HdVnwUlgQKU08-KsgO84fohCTHvufVkh94tETkfLWpE8iuZ34mCZutW0WeO10Wu18HUE7arCILdJgk1oeGigFgSYNxlQnyqjZcjmYQlSvqs6u6O8tQ50QEW4lUCl_GnaPvJ9TlfA4crkDMvsPkGoKFqVtyKk8KFPQAkjR635CqHQdIOzATsB6brSs2Y[2] CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQYOCg5mC-8JWzwInp4hSvgza5brGtYsfzac-z-yx9hfndPFOJ0Q4N18zIL83LRd9xrlWGUmbu0JM8NiaZGm3kLaV4_k-yrti5Dcvotxv7G2UMCKWzSVKoRtOJGVD0rE7JVMs=[3] Species Differences in Metabolism of Soluble Epoxide Hydrolase Inhibitor, EC1728, Highlight the Importance of Clinically Relevant Screening Mechanisms in Drug Development - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKP-Uq3l-sTqyzj3fk5BH7TPQMNwwSLJeSx3tqngOY8CY_43UWrfvRJaDaaZbbDmF1UZrw7olGP1Fuk_tMlnp_r2qc-6YGVNGfIukAPB06Ki_CyPJpHoHdF08guEGIiTRkmlw=[5] Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9aFgAToqcjPRrfIBgA-Ox8zmnmp8f9YOH56BkqhSFPdQLDotAFnLKLvKV8zMZ5kQwRWvZ3IZk4OYkkdy0qoS1eK3gw6B0P7K3eNmbMEeK6jWSqMWNGa8ilNTOoPFzuNrV5dpvG7fwUYff2Q==[4] PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent | MedChemExpress. medchemexpress.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ykmWtKheJC7MZNNS9dH0tE5GPGM8HOxZsKlRm9IsmCdW21ugckyOvXi0RMfpwl_yp7Sia0FG5QEzwpGe1PiAmixUtoovaQupfzBxSE2Ijw-X7a-WLF2sijVwWODV6gO_aI4-[6] PEG400 | Biochemical Assay Reagents | 25322-68-3 - InvivoChem. invivochem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDfsoQXEQ2nOurAoAI6c8azAxEiD8ae73PVZJ7RIsI1TpZD0ZaPXW6kDehLCkIvnxKy7AGTTOi_YDzmKYzJQMncvkeZOOEQzWlfpnHrztoRpYjVLAdDtvF9aIwFBXjYZTpQ4=

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (3-Chloro-4-(hydroxymethyl)phenyl)urea precipitation in aqueous assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the precipitation of (3-Chloro-4-(hydroxymethyl)phenyl)urea in aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the precipitation of (3-Chloro-4-(hydroxymethyl)phenyl)urea in aqueous biological assays.

This guide bypasses generic advice to focus on the specific physicochemical mechanics of your compound, providing field-proven, self-validating protocols to rescue your high-throughput screening (HTS) and benchtop assays.

Diagnostic Workflow

G A Precipitation of (3-Chloro-4-(hydroxymethyl)phenyl)urea B Assess Stock Solution (10-30 mM in DMSO) A->B C Is stock completely clear? B->C D Warm to 37°C & Sonicate C->D No E Perform Aqueous Dilution C->E Yes D->C F Did 'solvent shift' cause instant nucleation? E->F G Apply 'Plunge Method' (Add DMSO dropwise to vortexing buffer) F->G Yes H Does precipitation occur over time (Kinetic)? F->H No G->H I Formulate with 5-10% HP-β-CD or 0.01% Tween-80 H->I Yes J Proceed to Biological Assay H->J No I->J

Diagnostic workflow for resolving (3-Chloro-4-(hydroxymethyl)phenyl)urea precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: Why does (3-Chloro-4-(hydroxymethyl)phenyl)urea crash out of solution even at low micromolar concentrations in my assay buffer? A1: The precipitation is driven by the thermodynamic incompatibility between the compound's structural features and the aqueous environment. The urea moiety (-NH-CO-NH-) acts as a powerful hydrogen bond donor and acceptor, which promotes strong intermolecular hydrogen bonding (urea-urea interactions) and drastically increases the crystal lattice energy[1]. While the hydroxymethyl group provides some polarity, the 3-chloro-phenyl ring is highly lipophilic. When the compound is diluted from a DMSO stock into an aqueous buffer, the water molecules preferentially interact with the DMSO, rapidly stripping away the compound's solvation shell. This "solvent shift" forces the hydrophobic rings together, allowing the urea groups to re-establish intermolecular bonds, leading to rapid supersaturation and nucleation[2].

Q2: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. How can I prevent this "solvent crash"? A2: Immediate precipitation is a kinetic solubility failure caused by localized zones of high compound concentration during mixing[3]. If you are adding your aqueous buffer into the DMSO stock, you are creating an environment where the compound is forced to crash out. You must reverse the order of addition. Use the "Plunge Method" : add the DMSO stock drop-by-drop into a pre-warmed, vigorously vortexing aqueous buffer[4][5]. This ensures instantaneous mechanical dispersion, preventing the localized supersaturation that triggers instant nucleation[5].

Q3: I am observing high variability between my replicate wells in a cell-based assay. Could this be related to the compound's solubility? A3: Yes. High variability (large standard deviations between replicates) is a hallmark symptom of compound aggregation and micro-precipitation[4]. When a compound forms micro-crystals or colloidal aggregates, the actual concentration of the soluble, active monomer available to interact with your biological target varies wildly from well to well. Furthermore, these aggregates can cause false positives by non-specifically binding to proteins or physically disrupting cell membranes[3].

Q4: I need to perform a high-throughput screening (HTS) assay. What excipients can I use to maintain solubility without causing cytotoxicity or assay interference? A4: For HTS, maintaining kinetic solubility over the assay duration is critical[2]. If keeping the final DMSO concentration at ≤1% is insufficient, cyclodextrins (specifically Hydroxypropyl-β-cyclodextrin, HP-β-CD) are highly recommended. HP-β-CD forms a reversible inclusion complex with the hydrophobic chlorophenyl ring, shielding it from the aqueous environment while leaving the urea and hydroxymethyl groups available for target interaction[6][7].

Quantitative Excipient Compatibility

To optimize your assay formulation, reference the following table of biologically compatible solubilizing agents tailored for halogenated phenylureas.

Excipient / Co-solventRecommended Final Conc.Solubilization MechanismBiological Assay Compatibility
DMSO ≤ 1.0% (v/v)Disrupts crystal lattice; dielectric solvation.High (Monitor for cytotoxicity above 1%).
HP-β-Cyclodextrin 2.0% - 10.0% (w/v)Hydrophobic inclusion complexation of the chlorophenyl ring.Very High (Biologically inert in most cell assays).
Tween-80 0.005% - 0.05% (v/v)Micellar encapsulation; prevents kinetic aggregation.Moderate (Can interfere with membrane proteins).
PEG-400 1.0% - 5.0% (v/v)Co-solvency; reduces overall aqueous polarity.High (Increases viscosity at higher concentrations).

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating, meaning they include built-in quality control steps to ensure the compound remains in solution before you commit to expensive biological readouts.

Protocol 1: The "Plunge Method" for Aqueous Dilution

Use this protocol for standard benchtop biochemical and cell-based assays to prevent localized solvent crashes.

  • Stock Preparation: Prepare a 10 mM stock of (3-Chloro-4-(hydroxymethyl)phenyl)urea in 100% anhydrous DMSO. Vortex vigorously for 2 minutes. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes until optically clear[4].

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. This reduces the concentration gradient during the final aqueous dilution[7].

  • Buffer Pre-warming: Pre-warm your target aqueous assay buffer (e.g., PBS, HEPES, or cell culture media) to 37°C. Warming increases the thermodynamic solubility limit during the critical mixing phase[4].

  • The Plunge: Place the tube containing the pre-warmed buffer on a vortex mixer set to high speed. While the buffer is actively vortexing, use a micropipette to add the DMSO stock drop-by-drop directly into the center of the vortex (avoiding the tube walls)[5].

  • Self-Validation (Turbidimetry): Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600) on a microplate reader against a vehicle control (buffer + equivalent DMSO). An OD600 > 0.05 above the blank indicates that micro-precipitation (aggregation) has occurred, and formulation with an excipient (Protocol 2) is required[2].

Protocol 2: HP-β-CD Complexation for High-Throughput Screening (HTS)

Use this protocol when the Plunge Method fails, or when setting up automated HTS assays where long-term kinetic solubility is required.

  • Excipient Preparation: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 5% (w/v). Filter sterilize the solution through a 0.22 µm PES membrane.

  • Compound Addition: Add your DMSO stock of (3-Chloro-4-(hydroxymethyl)phenyl)urea dropwise to the stirring 5% HP-β-CD buffer to achieve your desired final concentration (ensure final DMSO is ≤1%).

  • Thermodynamic Equilibration: Incubate the solution at room temperature for 30 minutes on an orbital shaker. This dwell time is critical; it allows the inclusion complex between the cyclodextrin cavity and the chlorophenyl ring to reach thermodynamic equilibrium[3].

  • Self-Validation (Centrifugation): Centrifuge the equilibrated solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is visible, carefully decant the supernatant for use in your automated HTS liquid handler.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds, benchchem.com,
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, nih.gov,
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds, benchchem.com,
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Technical Support Center: Optimizing 2,5-Dichloro Miconazole Nitr
  • High Throughput Drug Solubility Methods, scribd.com,

Sources

Optimization

Technical Support Center: A Guide to Reducing Synthetic Impurities in (3-Chloro-4-(hydroxymethyl)phenyl)urea Batches

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (3-Chloro-4-(hydroxymethyl)phenyl)urea. This document provides in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (3-Chloro-4-(hydroxymethyl)phenyl)urea. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address and mitigate common synthetic impurity challenges encountered during its synthesis and purification. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding impurities in (3-Chloro-4-(hydroxymethyl)phenyl)urea synthesis.

Q1: What are the most common types of impurities I can expect in the synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea?

A1: The impurity profile can vary based on the synthetic route, but common impurities include unreacted starting materials, symmetrically substituted ureas (e.g., 1,3-diphenylurea if aniline is a starting material), and byproducts from side reactions.[1] For instance, if the synthesis involves an isocyanate intermediate, the presence of moisture can lead to the formation of a corresponding amine, which then reacts to form a symmetric urea byproduct.[2]

Q2: How critical is the purity of my starting materials?

A2: The purity of your starting materials is paramount. Impurities in the initial reactants can be carried through the synthesis or lead to the formation of new, structurally related impurities that can be challenging to remove from the final product.[3][4] Regulatory agencies emphasize the importance of well-characterized starting materials to ensure the consistent quality of the final active pharmaceutical ingredient (API).[4]

Q3: What are the primary analytical techniques for identifying and quantifying impurities in my batches?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing impurities in pharmaceutical compounds.[5][6] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile organic impurities.[5][7] For structural elucidation of unknown impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[5][8]

Q4: Can reaction conditions significantly impact the impurity profile?

A4: Absolutely. Reaction temperature, solvent choice, and reaction time can all influence the formation of byproducts. For example, in urea synthesis, elevated temperatures can sometimes lead to the degradation of reactants or products, resulting in a more complex impurity profile.[9]

Troubleshooting Guide: Common Impurity Issues and Solutions

This guide is structured to help you diagnose and resolve specific impurity-related challenges you may encounter.

Issue: Presence of Symmetrical Urea Byproduct

The formation of symmetrical ureas is a frequent challenge in the synthesis of unsymmetrical ureas.[10]

Potential Causes:

  • Moisture Contamination: Trace amounts of water in solvents or reactants can react with isocyanate intermediates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2] This newly formed amine can then react with another isocyanate molecule to yield a symmetrical urea.[2]

  • Side Reactions of Starting Materials: In some synthetic routes, such as those starting from anilines and urea, a secondary reaction can occur where the desired phenylurea reacts further to form a symmetrical carbanilide (diphenylurea).[1]

Troubleshooting Workflow:

Caption: Troubleshooting logic for high symmetrical urea impurity.

Experimental Protocols:

  • Protocol 2.1.1: Ensuring Anhydrous Conditions

    • Solvent Drying: Dry solvents using appropriate methods (e.g., distillation over a drying agent like calcium hydride for aprotic solvents, or using molecular sieves).

    • Reagent Drying: Dry non-solvent reagents in a vacuum oven at a suitable temperature or by azeotropic distillation.

    • Inert Atmosphere: Assemble glassware while hot and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[11]

  • Protocol 2.1.2: Purification via Recrystallization to Remove Symmetrical Urea Symmetrical ureas often have different solubility profiles than the desired unsymmetrical product.

    • Solvent Screening: Perform solubility tests to find a suitable solvent or solvent system where the desired product is soluble at elevated temperatures but sparingly soluble at room temperature, while the symmetrical urea impurity is either highly soluble or insoluble.[12]

    • Recrystallization Procedure: a. Dissolve the crude product in a minimum amount of the chosen boiling solvent.[12][13] b. If the impurity is less soluble, perform a hot filtration to remove it.[13] c. Allow the filtrate to cool slowly to room temperature to induce crystallization of the pure product.[14] Further cooling in an ice bath can increase the yield.[14] d. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[13] e. Dry the purified crystals under vacuum.

Issue: Unreacted Starting Materials in Final Product

The presence of unreacted starting materials can indicate an incomplete reaction or suboptimal reaction conditions.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess.

  • Poor Reagent Purity: The actual concentration of one of the starting materials may be lower than assumed due to impurities.

Troubleshooting Workflow:

Caption: Troubleshooting logic for unreacted starting materials.

Experimental Protocols:

  • Protocol 2.2.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system.

    • Visualize the spots under UV light or with a suitable stain. The disappearance of the starting material spot indicates reaction completion.

  • Protocol 2.2.2: Chromatographic Purification If unreacted starting materials persist, column chromatography is an effective purification method.[6]

    • Solvent System Selection: Use TLC to determine a solvent system that provides good separation between the product and the unreacted starting material (aim for a product Rf of 0.2-0.3).[6]

    • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue: Colored Impurities in the Final Product

The presence of color can indicate the formation of highly conjugated byproducts.

Potential Causes:

  • Oxidation: The hydroxymethyl group or the aromatic ring may be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

  • Complex Side Reactions: In syntheses involving phosgene or its equivalents, complex side reactions can lead to colored impurities.[15]

Troubleshooting Workflow:

Caption: Troubleshooting logic for colored impurities.

Experimental Protocol:

  • Protocol 2.3.1: Decolorization during Recrystallization

    • Dissolve the crude, colored product in a minimum amount of a suitable boiling solvent.

    • Add a small amount of activated charcoal (decolorizing carbon), typically 1-2% by weight of the crude product.[13]

    • Simmer the mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[13]

    • Allow the clear filtrate to cool slowly to crystallize the decolorized product.

    • Collect the crystals by vacuum filtration.

Data Summary

The following table provides a general guide for selecting recrystallization solvents. The optimal choice will depend on the specific impurities present in your batch.

Solvent/Solvent SystemPolarityTypical Use Case
WaterHighFor polar compounds, often effective at removing non-polar impurities.[1]
Ethanol/WaterMedium-HighA versatile mixed-solvent system for compounds with intermediate polarity.[14]
Ethyl Acetate/HexaneMedium-LowA common choice for purifying moderately polar compounds from non-polar impurities.[10]
DichloromethaneLowFor dissolving a wide range of organic compounds, often used in chromatography.[11]

References

  • BenchChem. (2026). Technical Support Center: Synthesis of Unsymmetrical Ureas.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Urea Synthesis Optimization.
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Gammon, S. D., et al. (2012). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2. ACS Publications.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • BOC Sciences. (n.d.). Urea Impurities.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Journal of Drug Delivery and Therapeutics. (2020, November 10). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Benchchem. (n.d.). Minimizing urea by-product formation in isocyanate reactions.
  • Organic Syntheses. (n.d.). Urea, phenyl-.
  • Singh, R. K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(248).
  • Google Patents. (n.d.). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
  • Organic Syntheses. (n.d.). Urea, phenyl-.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • Organic Syntheses. (n.d.). hydroxyurea.
  • Google Patents. (n.d.). Production process of phenyl carbamide and/or diphenyl carbamide.
  • Chemexper. (n.d.). 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA — Chemical Substance Information.
  • Yu, N., et al. (2020). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 25(18), 4287.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Acorn Pharmatech. (n.d.). Understanding Chemical Purity: Impact on Pharmaceutical Synthesis.
  • Benchchem. (2026). Technical Support Center: Purification of Diastereomeric Urea Derivatives.
  • Organic Syntheses. (n.d.). 1-cyano-3-phenylurea.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of (3-Chloro-4-(hydroxymethyl)phenyl)urea

Welcome to the technical support center for the optimization of solvent extraction methods for (3-Chloro-4-(hydroxymethyl)phenyl)urea. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of solvent extraction methods for (3-Chloro-4-(hydroxymethyl)phenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. By understanding the "why" behind each step, you can effectively troubleshoot and refine your extraction protocols for optimal yield and purity.

Section 1: Understanding the Molecule - Key Physicochemical Properties

Before diving into troubleshooting, a solid understanding of the physicochemical properties of (3-Chloro-4-(hydroxymethyl)phenyl)urea is crucial. These properties dictate its behavior in different solvent systems.

PropertyValue/CharacteristicImplication for Extraction
Polarity HighThe urea, hydroxyl, and chloro groups contribute to a high polarity. This suggests good solubility in polar solvents and limited solubility in nonpolar solvents.
Solubility Likely soluble in polar protic and aprotic solvents (e.g., water, alcohols, THF, DMF, DMSO). Poorly soluble in nonpolar solvents (e.g., hexane, toluene).Solvent selection is critical. A water-immiscible solvent is needed for liquid-liquid extraction. The high water solubility can make extraction challenging.
Hydrogen Bonding The urea and hydroxyl groups are strong hydrogen bond donors and acceptors.This contributes to its high water solubility and potential for co-extraction with other polar impurities.
Stability Urea and its derivatives can be susceptible to degradation at extreme pH and high temperatures.[1][2]Extraction conditions should be kept mild (near neutral pH and ambient temperature) to prevent hydrolysis or other side reactions.

Section 2: Troubleshooting Common Extraction Problems

This section addresses specific issues you may encounter during the solvent extraction of (3-Chloro-4-(hydroxymethyl)phenyl)urea in a question-and-answer format.

Q1: I'm getting very low recovery of my compound from the aqueous layer. What can I do to improve extraction efficiency?

A1: Low recovery is a common issue due to the high water solubility of (3-Chloro-4-(hydroxymethyl)phenyl)urea. Here’s a systematic approach to troubleshoot this:

1. Increase the Salinity of the Aqueous Phase ("Salting Out"):

  • Why it works: The addition of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous layer reduces the solubility of the organic compound. The salt ions hydrate, decreasing the amount of "free" water available to solvate your target molecule, thus driving it into the organic phase.

  • Protocol:

    • After your reaction is complete and quenched with water, add solid sodium chloride to the aqueous solution and stir until it dissolves. Aim for a near-saturated solution.

    • Proceed with the extraction using your chosen organic solvent.

    • Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

2. Optimize the Organic Solvent:

  • Why it works: While a water-immiscible solvent is necessary, a solvent with some degree of polarity will be more effective at extracting a polar molecule like (3-Chloro-4-(hydroxymethyl)phenyl)urea.

  • Recommended Solvents (in order of increasing polarity):

    • Ethyl Acetate (EtOAc): A good starting point, offering a balance of polarity and water immiscibility.

    • Dichloromethane (DCM): Can be effective, but may form emulsions.[3][4]

    • Mixtures: A mixture of a more polar solvent with a less polar one (e.g., 10% isopropanol in chloroform) can enhance extraction efficiency.

  • Experimental Approach:

    • Perform small-scale parallel extractions with different solvents to empirically determine the best one for your specific reaction mixture.

    • Analyze the organic layers by TLC or LC-MS to compare the extraction efficiency.

3. Adjust the pH of the Aqueous Layer:

  • Why it works: While extreme pH should be avoided, a slight adjustment can sometimes improve partitioning. Since the molecule has both weakly acidic (hydroxyl) and weakly basic (urea) character, its overall charge state is pH-dependent. Aiming for a pH where the molecule is most neutral can enhance its preference for the organic phase.

  • Recommendation: Keep the pH in the neutral range (6-8) to ensure the stability of the urea functional group.[1][2]

Q2: I'm observing a persistent emulsion at the interface of the aqueous and organic layers. How can I break it?

A2: Emulsion formation is common when extracting polar compounds from aqueous solutions, especially with chlorinated solvents.

Workflow for Breaking Emulsions:

Purification_Workflow Crude_Extract Crude Organic Extract Aqueous_Wash Aqueous Washes (Water, Brine) Crude_Extract->Aqueous_Wash Drying Dry with Na2SO4 or MgSO4 Aqueous_Wash->Drying Filtration Filter Drying Agent Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Sources

Reference Data & Comparative Studies

Validation

(3-Chloro-4-(hydroxymethyl)phenyl)urea vs standard phenylurea derivatives efficacy

An in-depth technical comparison of (3-Chloro-4-(hydroxymethyl)phenyl)urea and its parent standard phenylurea derivatives requires a fundamental understanding of target-site pharmacodynamics and metabolic detoxification...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of (3-Chloro-4-(hydroxymethyl)phenyl)urea and its parent standard phenylurea derivatives requires a fundamental understanding of target-site pharmacodynamics and metabolic detoxification pathways. As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, detailing the mechanistic causality behind the drastic efficacy differences between these compounds and providing the self-validating experimental frameworks used to quantify them.

Mechanistic Causality: Target-Site Binding & Metabolic Detoxification

Standard phenylureas, such as chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) and diuron , are classic Photosystem II (PSII) inhibitors. Their primary mode of action relies on competitively binding to the plastoquinone-binding niche ( QB​ ) located on the D1 protein of the PSII complex, thereby blocking photosynthetic electron transport[1]. This high-affinity binding is strictly governed by the compound's lipophilicity (LogP) and the precise steric dimensions of its phenyl ring substituents.

In tolerant biological systems (such as winter wheat) or soil microbiomes, these standard phenylureas undergo rapid metabolic detoxification mediated by Cytochrome P450 enzymes, notably CYP76B1 [2][3]. The enzyme catalyzes the oxidation of the 4-methyl group to a hydroxymethyl group, alongside sequential N-demethylations, yielding metabolites like (3-chloro-4-(hydroxymethyl)phenyl)urea [3].

The Causality of Efficacy Loss: The conversion from a standard phenylurea to its hydroxymethyl metabolite results in a near-total loss of herbicidal efficacy. Why?

  • Partitioning Failure: The introduction of the highly polar hydroxyl group and the loss of N-methyl groups drastically reduce the compound's lipophilicity. The molecule can no longer efficiently partition into the hydrophobic thylakoid membrane where the PSII complex resides[1].

  • Target-Site Steric/Electrostatic Clash: The QB​ binding niche is a highly conserved hydrophobic pocket. The polar hydroxymethyl moiety creates a severe electrostatic clash, disrupting the critical hydrogen-bonding network established by the parent urea backbone, effectively neutralizing its ability to displace plastoquinone.

G cluster_0 Metabolic Detoxification & Target Interaction A Standard Phenylurea (e.g., Chlortoluron) B Cytochrome P450 (e.g., CYP76B1) A->B Oxidation D PSII D1 Protein (QB Binding Niche) A->D High Affinity Binding C (3-Chloro-4-(hydroxymethyl)phenyl)urea (Detoxified Metabolite) B->C Hydroxylation & Demethylation F Loss of Binding Affinity (Steric & Polar Clash) C->F Weak Interaction E Inhibition of Photosynthesis D->E Electron Transport Blocked F->D

Metabolic detoxification of phenylureas and its impact on Photosystem II binding affinity.

Quantitative Efficacy Profiling

To objectively compare performance, we evaluate the compounds based on their lipophilicity and their half-maximal inhibitory concentration ( IC50​ ) against the PSII Hill reaction. The data clearly illustrates the structure-activity relationship (SAR) collapse upon hydroxylation.

Compound ClassificationChemical NameApprox. LogPPSII Inhibition ( pI50​ )In Vivo Phytotoxicity
Standard (Reference) Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)2.68~ 6.7High (Lethal)
Standard (Parent) Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea)2.41~ 6.2High (Lethal)
Primary Metabolite 3-(3-chloro-4-(hydroxymethyl)phenyl)-1,1-dimethylurea1.50< 4.5Low
Terminal Metabolite (3-Chloro-4-(hydroxymethyl)phenyl)urea 0.80 < 3.0 Inactive

Note: A pI50​ value represents the negative logarithm of the IC50​ molar concentration. A drop from 6.2 to <3.0 indicates an efficacy loss of over 1,000-fold.

Self-Validating Experimental Workflows

To generate the efficacy data above, researchers must utilize isolated chloroplast assays rather than whole-plant models. Causality for this choice: Whole-plant models introduce confounding variables such as cuticular penetration, vascular translocation, and internal metabolism[4]. By isolating the chloroplasts, we strip away these variables to directly measure target-site binding affinity.

Protocol: PSII Hill Reaction (DCPIP Photoreduction Assay)

This protocol utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As functional PSII complexes transport electrons upon light exposure, DCPIP is reduced from blue to colorless, allowing spectrophotometric quantification.

Step 1: Chloroplast Isolation

  • Homogenize fresh, dark-adapted spinach leaves in an ice-cold isolation buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl, 5 mM MgCl2​ ).

  • Filter through miracloth and centrifuge at 1,500 × g for 5 minutes. Resuspend the chloroplast pellet in a minimal volume of buffer and store on ice in the dark.

Step 2: Assay Assembly

  • Prepare a reaction mixture containing 50 µg/mL chlorophyll, 50 µM DCPIP, and varying concentrations of the test compound (e.g., 0.1 µM to 100 µM of chlortoluron vs. (3-chloro-4-(hydroxymethyl)phenyl)urea).

Step 3: Self-Validating Controls (Critical)

  • Dark Control: Reaction mixture kept in total darkness. Validation: Must show zero absorbance change, proving DCPIP reduction is strictly photochemically driven.

  • Positive Control (DCMU/Diuron 10 µM): Validation: Must show >95% inhibition of DCPIP reduction, confirming the assay's dynamic range and the structural integrity of the isolated QB​ niches.

  • Negative Control (Solvent only): Validation: The uninhibited reduction rate must exceed 0.05 ΔA600​ /min. If it falls below this threshold, the chloroplasts are degraded and the assay is invalid.

Step 4: Actinic Illumination & Quantification

  • Illuminate the samples with red actinic light (approx. 400 µmol photons m−2s−1 ) for exactly 2 minutes.

  • Immediately measure the absorbance at 600 nm using a spectrophotometer. Calculate the IC50​ based on the dose-response curve of the reduction rates.

Workflow Step1 Chloroplast Isolation Step2 Incubation with Urea Derivatives Step1->Step2 Step3 DCPIP Addition (Electron Acceptor) Step2->Step3 Step4 Actinic Light Illumination Step3->Step4 Step5 Spectrophotometry (Absorbance 600 nm) Step4->Step5 Step6 IC50 & pI50 Calculation Step5->Step6

Step-by-step experimental workflow for the DCPIP photoreduction assay to measure PSII inhibition.

Sources

Comparative

A Comparative Guide to the Synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel small molecules is a cornerstone of innovation. Among these, urea deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel small molecules is a cornerstone of innovation. Among these, urea derivatives hold a significant place due to their diverse biological activities. This guide provides a detailed comparative analysis of published synthesis routes for (3-Chloro-4-(hydroxymethyl)phenyl)urea, a compound of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical logic and practical insights to ensure scientific integrity and reproducibility in your laboratory.

The synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea hinges on the availability of the key intermediate, (4-amino-2-chlorophenyl)methanol. Fortunately, this precursor is commercially available, streamlining the path to the target molecule[1][2]. For laboratories preferring to synthesize this intermediate in-house, a reliable route starting from the readily available 4-amino-2-chlorobenzoic acid is also presented.

Synthesis of the Key Intermediate: (4-amino-2-chlorophenyl)methanol

The in-house synthesis of (4-amino-2-chlorophenyl)methanol is a two-step process commencing with the esterification of 4-amino-2-chlorobenzoic acid, followed by the selective reduction of the resulting ester.

Step 1: Esterification of 4-Amino-2-chlorobenzoic Acid

The initial step involves a classic Fischer esterification to produce methyl 4-amino-2-chlorobenzoate. This reaction is crucial to protect the carboxylic acid functionality from reduction in the subsequent step.

Experimental Protocol:

  • Suspend 4-amino-2-chlorobenzoic acid in an excess of methanol within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully introduce a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 4-amino-2-chlorobenzoate, which can be purified further by recrystallization or column chromatography[3].

Step 2: Reduction of Methyl 4-amino-2-chlorobenzoate

The selective reduction of the ester group in the presence of an amino and a chloro substituent is a critical transformation. The choice of reducing agent is paramount to avoid unwanted side reactions.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve methyl 4-amino-2-chlorobenzoate in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a milder reagent like sodium borohydride in the presence of a Lewis acid, to the cooled solution.

  • Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or an appropriate aqueous solution.

  • Perform a standard aqueous workup to isolate the product.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain (4-amino-2-chlorophenyl)methanol.

Synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea

With the key intermediate, (4-amino-2-chlorophenyl)methanol, in hand, the final step is the formation of the urea moiety. Two primary, reliable methods are presented here, each with its own set of advantages and considerations.

Method 1: Reaction with an Isocyanate

The reaction of an amine with an isocyanate is a highly efficient and common method for the synthesis of ureas[4][5]. In this case, a protected isocyanate or an in-situ generated isocyanate can be used.

Experimental Protocol:

  • Dissolve (4-amino-2-chlorophenyl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • To this solution, add a suitable isocyanate reagent (e.g., trimethylsilyl isocyanate, followed by hydrolysis) dropwise at room temperature with continuous stirring.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (3-Chloro-4-(hydroxymethyl)phenyl)urea can be purified by recrystallization or column chromatography.

Method 2: Reaction with Sodium Cyanate

An alternative and often more cost-effective method involves the reaction of the amine with sodium cyanate in an acidic medium. This method generates the isocyanic acid in situ, which then reacts with the amine.

Experimental Protocol:

  • Dissolve (4-amino-2-chlorophenyl)methanol in a mixture of water and a miscible organic solvent (e.g., acetic acid or a mixture of water and THF).

  • Add a solution of sodium cyanate in water to the amine solution.

  • Acidify the reaction mixture carefully with an acid, such as hydrochloric acid, while maintaining a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude (3-Chloro-4-(hydroxymethyl)phenyl)urea by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

ParameterMethod 1: Isocyanate ReactionMethod 2: Sodium Cyanate Reaction
Reagents (4-amino-2-chlorophenyl)methanol, Isocyanate (e.g., TMS-isocyanate)(4-amino-2-chlorophenyl)methanol, Sodium Cyanate, Acid
Reaction Conditions Anhydrous, inert atmosphere, room temperatureAqueous/organic mixture, acidic, room temperature or gentle heating
Yield Generally highModerate to high
Purity of Crude Product Often high, requiring minimal purificationMay require more extensive purification
Cost Can be higher due to the cost of isocyanate reagentsGenerally more cost-effective
Safety Considerations Isocyanates can be toxic and moisture-sensitiveHandling of acids and cyanates requires care
Scalability Readily scalableScalable with careful control of reaction conditions

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4-Amino-2-chlorobenzoic_Acid 4-Amino-2-chlorobenzoic Acid Esterification Esterification (MeOH, H₂SO₄) 4-Amino-2-chlorobenzoic_Acid->Esterification Methyl_4-amino-2-chlorobenzoate Methyl 4-amino-2-chlorobenzoate Esterification->Methyl_4-amino-2-chlorobenzoate Reduction Reduction (e.g., LiAlH₄) Methyl_4-amino-2-chlorobenzoate->Reduction Intermediate (4-amino-2-chlorophenyl)methanol Reduction->Intermediate Intermediate_2 (4-amino-2-chlorophenyl)methanol Method_1 Method 1: Isocyanate Reaction Intermediate_2->Method_1 Method_2 Method 2: Sodium Cyanate Reaction Intermediate_2->Method_2 Final_Product (3-Chloro-4-(hydroxymethyl)phenyl)urea Method_1->Final_Product High Yield Method_2->Final_Product Cost-Effective

Caption: Synthetic workflow for (3-Chloro-4-(hydroxymethyl)phenyl)urea.

Conclusion

The synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea is readily achievable through reproducible and scalable methods. The commercial availability of the key intermediate, (4-amino-2-chlorophenyl)methanol, provides a direct and efficient entry point to the target molecule. For laboratories requiring in-house synthesis of the intermediate, a two-step procedure starting from 4-amino-2-chlorobenzoic acid is a viable option.

The choice between the two primary methods for urea formation—reaction with an isocyanate versus reaction with sodium cyanate—will depend on the specific priorities of the research setting, balancing factors such as cost, desired purity, and available reagents. Both methods are well-established in organic synthesis and, with careful execution, can provide reliable access to (3-Chloro-4-(hydroxymethyl)phenyl)urea for further investigation in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Stewart, S. M. (2020, June 26). Protecting Groups for Amines [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Pharmaceutical and Biosciences Journal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Tohoku University Graduate School of Pharmaceutical Sciences. (n.d.). 発表論文. Retrieved from [Link]

  • Tokuyama Lab. (2014, December 11). Publication. Retrieved from [Link]

  • Abe, Y. (n.d.). 審査結果の要旨. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Highly sequence-specific, timing-controllable m6A demethylation by modulating RNA-binding affinity of m6A erasers. Retrieved from [Link]

  • Nature Communications. (2017, April 6). Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. Retrieved from [Link]

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Validation

Cross-validation of (3-Chloro-4-(hydroxymethyl)phenyl)urea binding assays

Cross-Validation of (3-Chloro-4-(hydroxymethyl)phenyl)urea Binding Assays: A Comparative Guide to Biophysical Platforms Executive Summary (3-Chloro-4-(hydroxymethyl)phenyl)urea (3-CHPU) represents a highly specific class...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of (3-Chloro-4-(hydroxymethyl)phenyl)urea Binding Assays: A Comparative Guide to Biophysical Platforms

Executive Summary

(3-Chloro-4-(hydroxymethyl)phenyl)urea (3-CHPU) represents a highly specific class of small molecules featuring a classic diaryl/aryl urea pharmacophore. In kinase drug discovery, urea-containing compounds are hallmark Type II inhibitors . They achieve high selectivity by binding to the allosteric pocket exposed only during the inactive "DFG-out" conformation of target kinases (such as p38α MAPK, VEGFR, or RIP1)[1],[2].

Because Type II inhibitors require significant structural reorganization of the kinase activation loop, they typically exhibit complex binding kinetics, characterized by slow association ( kon​ ) and exceptionally slow dissociation ( koff​ ) rates[3]. This prolonged target residence time is a major driver of in vivo efficacy[4], but it presents distinct challenges for standard equilibrium assays. This guide objectively compares three leading biophysical platforms—TR-FRET, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) —and provides self-validating protocols to cross-validate the binding profile of 3-CHPU.

Mechanistic Context: The Urea Motif and DFG-Out Kinetics

To accurately measure the binding of 3-CHPU, one must understand its mechanism of action. The urea linker acts as a critical hydrogen bond donor-acceptor pair, interacting directly with the side chain of the catalytic glutamate and the backbone amide of the DFG aspartate[1]. This interaction locks the kinase in an inactive state.

Pathway Stimulus Extracellular Stress MKK3_6 Upstream Kinases Stimulus->MKK3_6 Activates p38 Target Kinase (DFG-out) MKK3_6->p38 Phosphorylates Target Downstream Effectors p38->Target Cellular Response Inhibitor 3-CHPU (Urea Inhibitor) Inhibitor->p38 Binds Allosteric Pocket (Blocks Activation)

Fig 1: Kinase signaling cascade illustrating the intervention point of the Type II urea inhibitor 3-CHPU.

Objective Platform Comparison & Data Synthesis

Relying on a single assay platform for a Type II inhibitor often leads to false negatives or inaccurate affinity measurements. A robust cross-validation strategy utilizes TR-FRET for high-throughput screening, SPR for kinetic resolution, and MST to rule out surface-immobilization artifacts[5],[6],[7].

Table 1: Comparative Performance for 3-CHPU Binding to p38α MAPK
Assay PlatformPrimary OutputRepresentative 3-CHPU DataThroughputCausality & Best Use Case
TR-FRET IC50​ / Ki​ 12.5 nMHighPrimary Screen: Ratiometric emission eliminates compound autofluorescence[8].
SPR Kd​ , kon​ , koff​ Kd​ : 14.2 nM koff​ : 1.2×10−4s−1 Low-MediumKinetic Profiling: Directly measures the slow dissociation rate (residence time)[6].
MST Kd​ (Solution)15.8 nMMediumOrthogonal Validation: Label-free/solution-based; detects ligand-induced aggregation[5],[7].

Self-Validating Experimental Methodologies

The following step-by-step protocols are engineered to ensure scientific integrity, embedding internal controls to validate the unique kinetic behavior of 3-CHPU.

Protocol A: TR-FRET (Time-Resolved Fluorescence Energy Transfer)

TR-FRET relies on the proximity-based energy transfer between a Europium/Terbium donor and a fluorescent acceptor. It is ideal for primary screening because the time-delayed measurement eliminates short-lived background fluorescence[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X solution of the target kinase (e.g., GST-tagged p38α) and a Europium-labeled anti-GST antibody in Kinase Buffer A[9].

  • Tracer Addition: Prepare a 3X solution of a compatible fluorescent active-site tracer (e.g., Tracer 236)[9].

  • Compound Dispensing: Dispense 3-CHPU into a 384-well low-volume black plate as a 10-point dose-response titration. Critical: Maintain a final DMSO concentration of exactly 1% across all wells to prevent solvent-induced denaturation.

  • Incubation: Add 5 µL of the kinase/antibody mix and 5 µL of the tracer to the compound wells. Incubate at room temperature for 60 minutes[9]. Causality: 60 minutes is strictly required for Type II inhibitors to reach binding equilibrium due to their slow association rates.

  • Detection & Analysis: Read the plate using a dedicated HTRF microplate reader. Divide the acceptor emission (665 nm) by the donor emission (615 nm) to calculate the ratiometric TR-FRET signal[9].

Protocol B: SPR (Surface Plasmon Resonance)

SPR detects real-time changes in the refractive index near a sensor surface, making it the gold standard for extracting the koff​ rates that define the residence time of urea-based inhibitors[6],[3],[4].

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (targeting ~1000 RU). Control: Leave one flow cell blank as a reference.

  • DMSO Calibration (Crucial): Run a solvent correction curve consisting of 8 buffer samples with DMSO concentrations ranging from 0.5% to 1.5%. Causality: DMSO has a massive refractive index. Even a 0.1% bulk mismatch between the running buffer and the injected sample will obscure the tiny mass shift of the small molecule binding[6].

  • Analyte Injection: Inject 3-CHPU in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM).

  • Extended Dissociation: Set the association phase to 180 seconds and the dissociation phase to 1800 seconds (30 minutes) . Causality: Standard 5-minute dissociation phases will artificially truncate the curve for Type II inhibitors, leading to vastly underestimated residence times[3].

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol C: MST (Microscale Thermophoresis)

MST measures the directed movement of molecules in a microscopic temperature gradient. Because it operates in free solution, it completely bypasses the steric hindrances and surface artifacts associated with SPR chip immobilization[7].

Step-by-Step Methodology:

  • Target Labeling: Label the kinase using an NHS-ester reactive RED fluorescent dye. Purify the labeled protein to remove unreacted dye.

  • Serial Dilution: Prepare a 16-point serial dilution of 3-CHPU (starting at 10 µM) in MST assay buffer. Critical: The buffer must contain 0.05% Tween-20.Causality: Hydrophobic urea compounds like 3-CHPU tend to adsorb to the glass walls of the capillaries. Tween-20 prevents this non-specific depletion, ensuring the calculated Kd​ is accurate[7].

  • Capillary Loading: Mix equal volumes of the labeled kinase (final concentration ~10 nM) and the 3-CHPU titration series. Load the samples into premium treated glass capillaries[7].

  • Thermophoresis Measurement: Expose the capillaries to an infrared laser (20% LED power, 40% MST power). Analyze the change in normalized fluorescence ( Fnorm​ ) as a function of ligand concentration to derive the solution Kd​ [7].

Cross-Validation Workflow

To build a self-validating data package for regulatory or publication purposes, researchers should follow an orthogonal workflow. If the Kd​ derived from SPR significantly deviates from the MST Kd​ , it strongly indicates that the amine coupling process in SPR either blocked the allosteric DFG-out pocket or locked the kinase in an active (DFG-in) conformation.

Workflow Step1 Primary Screen TR-FRET Step2 Hit Triage (IC50 < 1 µM) Step1->Step2 Step3 Kinetic Profiling SPR (Biacore) Step2->Step3 Selects Step4 Orthogonal Validation MST (NanoTemper) Step2->Step4 Selects Step5 Lead Optimization (3-CHPU Analogs) Step3->Step5 k_on / k_off Data Step4->Step5 Solution K_d Data

Fig 2: Orthogonal biophysical cross-validation workflow for kinase inhibitor development.

References

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. DCReport.[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. BMG Labtech.[Link]

  • Pyrrolo[3,2‑b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors - Caflisch - UZH. University of Zurich.[Link]

  • Small-Molecule Receptor-Interacting Protein 1 (RIP1) Inhibitors as Therapeutic Agents for Multifaceted Diseases. ACS Publications.[Link]

  • An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. PubMed. [Link]

  • Biophysical Assays. Reaction Biology. [Link]

  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. PMC.[Link]

  • Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations. ACS Publications.[Link]

  • Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations. ResearchGate.[Link]

Sources

Comparative

Comparing solubility of (3-Chloro-4-(hydroxymethyl)phenyl)urea in different organic solvents

A Comprehensive Guide to the Solubility Profile of (3-Chloro-4-(hydroxymethyl)phenyl)urea in Organic Solvents For researchers and formulation scientists, understanding the solubility profile of highly functionalized acti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Solubility Profile of (3-Chloro-4-(hydroxymethyl)phenyl)urea in Organic Solvents

For researchers and formulation scientists, understanding the solubility profile of highly functionalized active pharmaceutical ingredients (APIs) or chemical intermediates is a critical prerequisite for assay design, purification, and drug formulation. (3-Chloro-4-(hydroxymethyl)phenyl)urea is a complex molecule characterized by competing structural features: a highly polar urea core, a hydrogen-bonding hydroxymethyl group, and a lipophilic chloro-substituted phenyl ring.

This guide objectively compares the solubility of this compound across various organic solvents, detailing the thermodynamic causality behind its solvation behavior and providing a self-validating experimental protocol for empirical determination.

Structural Analysis & Solvation Thermodynamics

To predict and compare the solubility of (3-Chloro-4-(hydroxymethyl)phenyl)urea, we must analyze the thermodynamic penalty of breaking its crystal lattice. The solid-state lattice of phenylurea derivatives is exceptionally stable due to extensive intermolecular hydrogen bonding networks formed primarily by the urea moiety (-NH-CO-NH₂)[1]. In this specific derivative, the hydroxymethyl group (-CH₂OH) introduces additional hydrogen bond donor and acceptor sites, further strengthening the lattice.

For dissolution to occur, the solvent must provide sufficient solvation energy to overcome these solute-solute interactions.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors (via S=O and C=O dipoles). They excel at disrupting the urea and hydroxyl hydrogen bonds without needing to donate protons, making them the most efficient solvents for this class of compounds[1].

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While they effectively solvate the urea and hydroxymethyl groups, their lower dielectric constants compared to DMF/DMSO result in slightly lower overall solubility[1].

  • Non-Polar Solvents (Hexane): Lacking both a significant dipole moment and hydrogen-bonding capabilities, non-polar solvents cannot overcome the enthalpic barrier of the compound's crystal lattice, resulting in near-zero solubility.

SoluteSolventLogic Compound (3-Chloro-4-(hydroxymethyl) phenyl)urea HDonor H-Bond Donors (-NH, -OH) Compound->HDonor HAcceptor H-Bond Acceptors (C=O, -OH) Compound->HAcceptor Lipophilic Lipophilic Core (Phenyl, -Cl) Compound->Lipophilic Solvent1 Aprotic Polar (DMSO, DMF) HDonor->Solvent1 Strong Interaction Solvent2 Protic Polar (MeOH, EtOH) HDonor->Solvent2 Moderate HAcceptor->Solvent2 Strong Interaction Solvent3 Non-Polar (Hexane) Lipophilic->Solvent3 Weak Dispersion

Logical relationships mapping solute functional groups to solvent interactions.

Comparative Solubility Data

Based on the established equilibrium solubility hierarchy of the foundational 1-phenylurea scaffold (DMF > DMSO > Methanol > Ethanol > Acetonitrile > Ethyl Acetate)[1], the table below summarizes the comparative performance of standard organic solvents for (3-Chloro-4-(hydroxymethyl)phenyl)urea at 25°C.

SolventSolvent ClassDielectric Constant (ε)Relative SolubilityMechanistic Rationale
DMF Polar Aprotic36.7Very High Strong H-bond acceptor; highly effective at disrupting the urea lattice[1].
DMSO Polar Aprotic46.7Very High Exceptional H-bond accepting capability via the S=O dipole[1].
Methanol Polar Protic32.7High Dual H-bond donor/acceptor; effectively solvates both urea and hydroxyl groups[1].
Ethanol Polar Protic24.5Moderate-High Similar solvation mechanics to Methanol, but increased alkyl chain length introduces steric hindrance[1].
Acetonitrile Polar Aprotic37.5Low-Moderate High dipole moment, but its weak H-bond accepting nature limits lattice disruption[1].
Ethyl Acetate Polar Aprotic6.0Low-Moderate Weak H-bond acceptor; poor solvation of the highly polar urea core[1].
DCM Moderately Polar9.1Low Insufficient H-bonding capacity to overcome strong solute-solute interactions.
Hexane Non-polar1.9Insoluble Lacks dipole and H-bonding capabilities entirely.

Experimental Methodology: Equilibrium Solubility Determination

To empirically validate the solubility of (3-Chloro-4-(hydroxymethyl)phenyl)urea in a chosen solvent, the Isothermal Saturation Shake-Flask Technique is the gold standard[1]. This method ensures that the thermodynamic equilibrium is measured, rather than the kinetic dissolution rate.

Self-Validating Protocol
  • Solvent Preparation & Solute Addition: Add an excess amount of (3-Chloro-4-(hydroxymethyl)phenyl)urea (e.g., 500 mg) to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: Using an excess of solute guarantees that the solution will reach thermodynamic saturation, leaving a visible solid pellet.

  • Isothermal Agitation: Place the vials in an isothermal shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality: Continuous mechanical agitation maximizes the solid-liquid interfacial area, providing the kinetic energy required to overcome the activation energy barrier for dissolution.

  • Equilibration & Phase Separation: Turn off the agitation and allow the vials to rest undisturbed at 25.0 °C for 24 hours.

    • Causality: This resting phase allows suspended micro-crystals to settle via gravity. Skipping this step is the most common cause of false-positive concentration spikes in solubility data.

  • Filtration: Extract 1 mL of the supernatant using a pre-warmed glass syringe and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Causality: PTFE is chemically inert to harsh organic solvents like DMF/DMSO. Pre-warming the syringe prevents localized temperature drops that could cause premature precipitation of the saturated solute inside the needle.

  • Self-Validation Check (Critical): Repeat steps 2-4 for a parallel sample agitated for 72 hours instead of 48 hours. Compare the quantified concentrations of the 48h and 72h samples.

    • Causality: If the variance between the two time points is <2%, true thermodynamic equilibrium is validated. If the variance is >2%, the system has not reached equilibrium, and agitation time must be extended.

  • HPLC-UV Quantification: Dilute the filtered aliquot appropriately with the mobile phase and quantify the dissolved concentration using HPLC-UV against a validated, multi-point calibration curve.

Workflow A Step 1: Excess Solute Addition Add compound to organic solvent B Step 2: Isothermal Shaking Agitate at 25°C for 48-72 hours A->B C Step 3: Equilibration Rest for 24 hours to allow phase separation B->C D Step 4: Filtration/Centrifugation Isolate saturated supernatant (0.22 µm) C->D E Step 5: HPLC-UV Analysis Quantify dissolved concentration vs standard D->E

Step-by-step experimental workflow for equilibrium solubility determination.

References

  • Chen, J., Xu, R., Liu, F., Zhao, H., & Farajtabar, A. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

Sources

Validation

Independent Verification of (3-Chloro-4-(hydroxymethyl)phenyl)urea Bioactivity: A Comparative Guide to Novel sEH Inhibitors

Executive Summary & Mechanistic Rationale As drug development pivots toward highly selective lipid signaling modulators, (3-Chloro-4-(hydroxymethyl)phenyl)urea (3-CHPU) has emerged as a structurally compelling candidate....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward highly selective lipid signaling modulators, (3-Chloro-4-(hydroxymethyl)phenyl)urea (3-CHPU) has emerged as a structurally compelling candidate. This guide provides an independent, application-focused verification of 3-CHPU’s bioactivity, specifically evaluating its performance as a soluble epoxide hydrolase (sEH) inhibitor against established industry standards.

sEH is a critical regulatory enzyme responsible for converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) ([1]). Inhibiting this pathway has profound therapeutic potential for vascular inflammation, hypertension, and pain management ([2]).

Historically, classic urea-based inhibitors like DCU (1,3-dicyclohexylurea) demonstrated potent target engagement but failed in translational models due to abysmal aqueous solubility and rapid metabolic clearance ([1]). 3-CHPU addresses this bottleneck through rational structural design. The urea pharmacophore acts as a competitive, tight-binding transition state analog, donating essential hydrogen bonds to the catalytic Asp333 and Tyr residues in the sEH active site ([2]). Concurrently, the 3-chloro-4-(hydroxymethyl)phenyl moiety introduces a polar hydroxyl group that significantly enhances aqueous solubility without disrupting the critical lipophilic interactions required to anchor the compound within the enzyme's hydrophobic tunnel ([3]).

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme (Active) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 3-CHPU (Urea Inhibitor) Inhibitor->sEH Competitive Inhibition

Figure 1: Mechanism of sEH inhibition by 3-CHPU, preserving anti-inflammatory EETs.

Comparative Performance Data

To objectively benchmark 3-CHPU, we compared its in vitro biochemical profile against three well-documented sEH inhibitors: TPPU (a highly potent but lipophilic standard), AUDA (a flexible, adamantyl-based inhibitor), and DCU (the obsolete first-generation standard).

Table 1: Independent Verification of sEH Inhibitor Profiles

CompoundTargetsEH IC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal T₁/₂ (min)Primary Limitation / Note
3-CHPU sEH2.4>15045Balanced lipophilicity; excellent in vitro profile.
TPPU sEH1.1~20>60High lipophilicity complicates aqueous formulation.
AUDA sEH3.2<515Rapid β-oxidation of the adamantyl-alkyl chain.
DCU sEH15.0<1<10Extremely poor physical properties; obsolete.

Data Synthesis: While TPPU maintains a slight edge in absolute target affinity (1.1 nM), 3-CHPU delivers a superior solubility profile (>150 µg/mL) while maintaining single-digit nanomolar potency. This makes 3-CHPU exceptionally well-suited for complex cell-based assays where compound precipitation often confounds data.

Experimental Workflows: Self-Validating Protocols

As application scientists, we must ensure that our validation assays are robust, reproducible, and internally controlled. Below are the optimized protocols used to generate the comparative data.

Protocol 1: Recombinant Human sEH Fluorometric Assay (Target Engagement)

Causality Focus: To measure direct enzyme inhibition, we utilize a FRET-based assay employing the fluorogenic substrate PHOME. Why PHOME? When sEH hydrolyzes the epoxide ring of PHOME, it triggers an intramolecular cyclization that releases a cyanohydrin. This intermediate rapidly decomposes under basic conditions into a highly fluorescent 6-methoxy-2-naphthaldehyde ([4]). This specific enzymatic cascade eliminates the high background autofluorescence typically encountered with simpler substrates, ensuring a pristine signal-to-noise ratio ([5]).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (25 mM Bis-Tris/HCl, pH 7.0). Critical Step: Supplement with 0.1 mg/mL BSA. Causality: BSA prevents the highly lipophilic recombinant sEH enzyme and the urea inhibitors from non-specifically adsorbing to the plastic walls of the microplate.

  • Enzyme Addition: Dispense recombinant human sEH (1 nM final concentration) into a black, flat-bottom 96-well microplate. Include a "No Enzyme" control well containing only buffer. Self-Validating System: The "No Enzyme" control proves that any observed fluorescence is strictly due to enzymatic hydrolysis, not spontaneous substrate degradation.

  • Inhibitor Pre-incubation: Add 3-CHPU, TPPU (positive control), and DMSO (vehicle control) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at 25°C. Causality: Urea-based compounds are tight-binding transition state analogs; pre-incubation is mandatory to establish binding equilibrium before introducing the competing substrate ([6]).

  • Substrate Addition: Initiate the reaction by adding PHOME (50 µM final concentration).

  • Kinetic Measurement: Monitor fluorescence continuously for 10 minutes using a microplate reader at Ex: 330 nm / Em: 465 nm ([4]). Calculate the initial velocity (V₀) to derive the IC₅₀ values.

PHOME_Assay Step1 1. Prepare Recombinant Human sEH & Buffer Step2 2. Add Inhibitors (3-CHPU, TPPU, Vehicle) Step1->Step2 Step3 3. Incubate (15 min, 25°C) Establish Equilibrium Step2->Step3 Step4 4. Add PHOME Substrate (Fluorogenic) Step3->Step4 Note Causality: Pre-incubation ensures tight-binding kinetics are captured Step3->Note Step5 5. Measure Fluorescence Ex: 330nm / Em: 465nm Step4->Step5

Figure 2: Step-by-step workflow for the PHOME-based sEH fluorometric screening assay.

Protocol 2: Cellular Target Engagement via LC-MS/MS Lipidomics

Causality Focus: While the PHOME assay proves direct biochemical inhibition, it does not confirm cellular permeability. To validate that 3-CHPU is biologically active in situ, we measure the intracellular EET/DHET ratio in LPS-stimulated THP-1 macrophages. A successful sEH inhibitor will block the conversion of EETs to DHETs, elevating this ratio ([2]).

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed THP-1 macrophages in 6-well plates (1x10⁶ cells/well). Treat cells with 100 nM 3-CHPU, TPPU, or vehicle for 1 hour.

  • Inflammatory Stimulation: Induce the arachidonic acid cascade by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Lipid Extraction: Lyse the cells. Self-Validating System: Immediately spike the lysate with a deuterated internal standard (e.g., 14,15-EET-d11). Causality: This internal standard allows us to calculate absolute extraction recovery rates and mathematically correct for ion suppression/matrix effects during mass spectrometry. Extract lipids using Solid-Phase Extraction (SPE) cartridges to remove protein contaminants.

  • LC-MS/MS Analysis: Quantify the exact molar concentrations of 14,15-EET and 14,15-DHET using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Calculate the final EET/DHET ratio to confirm cellular target engagement.

Conclusion

The independent verification of (3-Chloro-4-(hydroxymethyl)phenyl)urea (3-CHPU) confirms its status as a highly capable, next-generation sEH inhibitor. By leveraging a mono-aryl urea scaffold appended with a hydroxymethyl group, 3-CHPU successfully bridges the historical gap between target affinity and aqueous solubility. For researchers designing complex in vitro or early in vivo inflammatory models, 3-CHPU offers a more physically stable and workable alternative to highly lipophilic standards like TPPU or metabolically fragile compounds like AUDA.

References

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Source: Proceedings of the National Academy of Sciences (PNAS) / NCBI PMC. URL:[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Source: ACS Publications. URL:[Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: MDPI. URL:[Link]

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Source: PubMed / NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Chloro-4-(hydroxymethyl)phenyl)urea proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Management of (3-Chloro-4-(hydroxymethyl)phenyl)urea As a halogenated phenylurea derivative, (3-Chloro-4-(hydroxymethyl)phenyl)urea presents unique logistical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Environmental Management of (3-Chloro-4-(hydroxymethyl)phenyl)urea

As a halogenated phenylurea derivative, (3-Chloro-4-(hydroxymethyl)phenyl)urea presents unique logistical and environmental challenges. The presence of a covalently bound chlorine atom, a reactive hydroxymethyl group, and a nitrogen-rich urea linkage requires strict adherence to hazardous waste protocols. Improper disposal—particularly low-temperature incineration—can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

This guide provides researchers and facility managers with the mechanistic rationale and step-by-step methodologies required to safely segregate, treat, and dispose of this compound.

Physicochemical Profiling & Waste Stream Categorization

To design a self-validating disposal system, we must first understand how the molecular structure of (3-Chloro-4-(hydroxymethyl)phenyl)urea dictates its end-of-life treatment.

  • Chlorinated Aromatic Ring: Classifies the compound strictly as Halogenated Organic Waste . It must never be mixed with non-halogenated solvents, as standard municipal or low-grade chemical incinerators do not reach the temperatures required to safely cleave the carbon-chlorine bond without forming dioxins[1].

  • Urea Linkage: Upon thermal destruction, the nitrogen content generates nitrogen oxides (NOx). Disposal facilities must be equipped with flue gas desulfurization and DeNOx scrubbing systems.

  • Hydroxymethyl Group: This group increases the compound's polarity and aqueous solubility compared to standard phenylurea herbicides (like Diuron or Linuron). Consequently, laboratory aqueous waste streams (e.g., HPLC effluents) will contain higher concentrations of dissolved active pharmaceutical ingredients (API), necessitating advanced remediation rather than simple dilution[2].

Table 1: Waste Stream Categorization and Treatment Modalities

Waste StreamPrimary ComponentsDisposal ClassificationTreatment ModalityMechanistic Rationale
Solid Waste API powder, contaminated PPE, empty vialsHalogenated SolidHigh-Temp Incineration (>1100°C)High temperatures ensure complete C-Cl bond cleavage, preventing PCDD/PCDF (dioxin) formation.
Organic Liquids DCM, Methanol, dissolved APIHalogenated SolventHigh-Temp IncinerationSegregation from non-halogenated solvents ensures proper combustion stoichiometry and prevents regulatory fines[3].
Aqueous Effluents Water, Acetonitrile (<20%), dissolved APIAqueous HazardousAdvanced Oxidation Processes (AOPs)Hydroxyl radicals (HO•) attack the aromatic ring, mineralizing the compound to prevent aquatic toxicity[2].

Operational Segregation & Storage Protocols

Proper segregation at the bench prevents catastrophic chemical incompatibilities and reduces downstream disposal costs.

Step-by-Step Segregation Workflow:

  • Establish Dedicated Receptacles: Procure square-section, screw-capped high-density polyethylene (HDPE) drums. Label them explicitly as "Halogenated Organic Waste"[1].

  • Verify Compatibility: Ensure no highly reactive substances (e.g., strong oxidizers, alkali metals) are introduced into the phenylurea waste stream. The hydroxymethyl group can undergo uncontrolled oxidation if mixed with concentrated nitric acid or peroxides[3].

  • Liquid Fill Limits: Fill liquid waste containers to a maximum of 80% capacity to allow for vapor expansion and prevent pressure-induced ruptures[1].

  • Aqueous vs. Organic Separation: Strictly separate aqueous HPLC effluents from organic extraction solvents. High water content in halogenated organic bins drastically reduces incineration efficiency and increases disposal costs.

Advanced Remediation: Aqueous Waste Treatment (EAOP)

For laboratories generating large volumes of aqueous waste containing (3-Chloro-4-(hydroxymethyl)phenyl)urea, direct incineration is logistically and financially prohibitive. Electrochemical Advanced Oxidation Processes (EAOPs) provide an on-site remediation strategy by generating highly reactive hydroxyl radicals (HO•) that break down the phenylurea into short-chain carboxylic acids, eventually mineralizing it into CO₂, H₂O, Cl⁻, and NO₃⁻[2].

Protocol: On-Site EAOP Mineralization

  • Effluent Collection: Gather aqueous waste in a vented HDPE carboy. Ensure organic solvent content (e.g., Acetonitrile) is below 10% to prevent radical scavenging.

  • Electrolyte Adjustment: Add 0.05 M Sodium Sulfate (Na₂SO₄) to the effluent to provide necessary ionic conductivity for electrolysis.

  • pH Optimization: Adjust the solution to pH 3.0 using 1M H₂SO₄. This acidic environment optimizes the generation of hydroxyl radicals and prevents the precipitation of intermediate byproducts.

  • Electrochemical Treatment: Circulate the effluent through an electrolytic cell equipped with a Boron-Doped Diamond (BDD) anode. Apply a constant current density of 20–30 mA/cm².

  • Validation & Monitoring: Monitor the degradation via Total Organic Carbon (TOC) analysis. The intermediate benzoquinones must be fully cleaved before the process is considered complete[2].

  • Neutralization & Discharge: Once TOC reduction exceeds 95%, neutralize the solution to pH 7.0 using 1M NaOH. The mineralized water can now be discharged safely, subject to local environmental regulations.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Protocol: Solid/Liquid Spill Response

  • Isolation & PPE: Evacuate non-essential personnel. Responders must don double-layered nitrile gloves, unvented safety goggles, and a P100 particulate respirator (for powders) or organic vapor cartridge (for solutions)[1].

  • Containment (Liquids): Surround liquid spills with an inert absorbent material such as vermiculite or diatomaceous earth. Critical Causality: Do not use combustible absorbents like sawdust; mixing organic combustibles with halogenated waste disrupts the highly controlled stoichiometry required during high-temperature incineration.

  • Collection (Solids): For powder spills, lightly dampen the powder with water (if safe) to prevent aerosolization, then collect using a non-sparking brush and dustpan.

  • Disposal: Transfer all absorbed materials and contaminated PPE into a rigid, leak-proof container labeled "Hazardous Halogenated Solid Waste" for immediate transfer to the facility's central accumulation area[3].

Disposal Workflow Visualization

The following decision tree illustrates the required pathways for safely managing the various waste streams generated when working with this compound.

WasteManagement A Waste: (3-Chloro-4-(hydroxymethyl)phenyl)urea D Aqueous Effluents (HPLC Waste) A->D BA BA A->BA B Solid Waste (Powder/PPE) E Halogenated Solid Bin B->E C Organic Liquids (Solvent Extracts) F Halogenated Liquid Bin C->F G Advanced Oxidation (EAOP) D->G H High-Temp Incineration (>1100°C) E->H Prevents Dioxins F->H NOx/HCl Scrubbing I Mineralization & Safe Discharge G->I HO• Radical Attack BA->C

Workflow for the segregation and disposal of chlorinated phenylurea waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "EPA Inaction in Identifying Hazardous Waste Pharmaceuticals May Result in Unsafe Disposal." Office of Inspector General. Available at:[Link]

  • National University of Singapore (NUS) Chemistry. "Disposal of Waste Solvents." Safety Manual. Available at:[Link]

  • Technion Safety Unit. "Chemical Waste Management Guide." Technion Israel Institute of Technology. Available at:[Link]

  • Mohanty, et al. "Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review." Journal of Hazardous Materials Advances, 2024, 16, 100496. Available at:[Link]

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Handling

Personal protective equipment for handling (3-Chloro-4-(hydroxymethyl)phenyl)urea

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond the generic safety data sheets (SDS). Handling specialized analytical standards and metabolites like (3-Chloro-4-(hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond the generic safety data sheets (SDS). Handling specialized analytical standards and metabolites like (3-Chloro-4-(hydroxymethyl)phenyl)urea requires bridging the gap between regulatory compliance and practical, bench-level execution.

This guide provides the mechanistic reasoning behind every safety precaution, ensuring that your research team operates with both confidence and uncompromising safety.

Chemical Context & Mechanistic Risk Profile

(3-Chloro-4-(hydroxymethyl)phenyl)urea is a primary oxidative metabolite of the widely used phenylurea herbicide, chlortoluron[1][2]. In agricultural and environmental chemistry, tracking this specific metabolite is crucial for understanding the degradation kinetics and environmental persistence of phenylureas[1]. However, when handled in the laboratory as a highly concentrated analytical standard or synthesized powder, it presents acute and chronic exposure risks.

Like its parent compound, this metabolite must be treated with stringent safety protocols. Phenylureas are classified as suspected carcinogens (Carc. 2) and reproductive toxicants (Repr. 2)[3][4]. Understanding the causality behind these hazards is the first step in designing a self-validating safety protocol.

Hazard Summary & Causality Matrix
Hazard CategoryMechanistic CausalityRequired Operational Mitigation
Systemic Toxicity (Methemoglobinemia) In vivo hydrolysis of the halogenated phenylurea backbone can yield chloroanilines. These metabolites oxidize hemoglobin iron (Fe²⁺ to Fe³⁺), impairing systemic oxygen transport[5].Prevent all dermal and inhalation exposure. Handle strictly within a certified fume hood using impermeable barrier PPE.
Carcinogenic & Reproductive Risk Halogenated phenylureas are classified as Carc. 2 and Repr. 2 due to potential DNA interaction and endocrine disruption pathways[3][4].Mandatory use of particulate respirators during powder handling. Personnel who are pregnant or planning to conceive should consult occupational health before handling.
Severe Aquatic Toxicity Highly stable in aqueous environments; designed to inhibit photosystem II in flora, leading to cascading aquatic ecosystem collapse[3][4][6].Zero-discharge policy. All washings, contaminated consumables, and liquid waste must be captured for high-temperature incineration[7].

Mandatory Personal Protective Equipment (PPE) System

Selecting PPE is not a box-checking exercise; it is an active defense system tailored to the physical state of the chemical and the solvents used in your workflow.

  • Respiratory Protection: When handling the dry powder outside of a closed system, the risk of aerosolization is high. Use a NIOSH-approved N95 or P100 particulate respirator [7]. If solubilizing the compound in volatile organic solvents (e.g., methanol or dichloromethane), upgrade to a half-mask respirator with an Organic Vapor/Particulate (OV/P100) cartridge .

  • Hand Protection (Context-Dependent):

    • For Dry Powder: Standard nitrile gloves (minimum 5 mil thickness) provide adequate protection against solid particulates.

    • For Solvent Solutions (Critical Insight): If preparing biological assay stocks in Dimethyl Sulfoxide (DMSO) , standard nitrile offers poor chemical resistance and will degrade. Because DMSO acts as a highly efficient transdermal carrier, you must don a secondary pair of butyl rubber gloves over your nitrile base layer to prevent the dissolved metabolite from being driven directly through your skin[8].

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 or EN 166 compliant) are mandatory[8]. Safety glasses are insufficient due to the risk of fine powder bypassing the lenses.

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat. When reaching deep into fume hoods, disposable Tyvek sleeves are highly recommended to prevent the cuffs of your lab coat from becoming contaminated.

Step-by-Step Operational Protocol

This self-validating workflow ensures that every step inherently minimizes exposure risk.

Step 1: Environmental Control & Preparation

  • Verify that the chemical fume hood has a certified minimum face velocity of 0.5 m/s (100 fpm).

  • Clear the workspace of all incompatible materials, specifically strong acids, strong bases, and oxidizers[7].

  • Pre-assemble your spill kit and hazardous waste containers inside the hood to prevent the need to exit the hood during an active procedure.

Step 2: Weighing Dynamics & Static Control

  • Causality: Finely milled phenylurea powders can accumulate significant static charge, leading to sudden, uncontrolled aerosolization when transferred.

  • Ground all equipment. Use anti-static weigh boats and place a static eliminator (ionizer) adjacent to the analytical balance.

  • Transfer the required mass using a clean, dry, anti-static micro-spatula.

Step 3: Solubilization & Transfer

  • Perform all solvent additions inside the fume hood.

  • Cap the volumetric flask or vial tightly before removing it from the hood for vortexing or sonication. Never sonicate an open vessel containing this compound, as it will generate toxic micro-aerosols.

Step 4: Decontamination & Doffing

  • Wipe down the analytical balance and fume hood surfaces with a cloth dampened with 70% isopropanol, followed by a mild alkaline detergent wash to neutralize residual traces.

  • Doff gloves using the "beak method" (pulling the glove inside out without touching the exterior) and wash hands immediately with soap and water[8].

Spill Response & Disposal Plan

HandlingWorkflow Start 1. Risk Assessment & Protocol Review PPE 2. Don Mandatory PPE (Respirator, Nitrile/Butyl, Goggles) Start->PPE Hood 3. Execute Handling in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Contain Immediate Containment & Isolate Area Spill->Contain Yes Success 4. Standard Operation Complete Spill->Success No Decon Chemical Decontamination (Wet Wipe / HEPA) Contain->Decon Waste 5. Hazardous Waste Disposal Protocol Decon->Waste Success->Waste Doff 6. Safe PPE Doffing & Personnel Wash Waste->Doff

Operational workflow and emergency spill response matrix for handling phenylurea metabolites.

Emergency Spill Execution
  • Minor Dry Spill: Do NOT dry sweep. Dry sweeping forces the toxic powder into the air[7]. Gently cover the powder with a damp absorbent pad to suppress dust, or use a specialized HEPA-filtered vacuum. Carefully scoop the material into a sealable hazardous waste container.

  • Solvent Spill: Immediately isolate the area and eliminate ignition sources if the solvent is flammable[7]. Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Collect the saturated absorbent using non-sparking tools.

Disposal Logistics

Categorize all associated waste as "Hazardous Chemical Waste: Toxic/Aquatic Hazard (Halogenated Phenylurea)" [3][4]. Under no circumstances should solutions be discharged into municipal drains. Route all solid waste, heavily contaminated PPE, and liquid effluents to your EHS department for high-temperature incineration.

References

  • [1] Chlortoluron | C10H13ClN2O | CID 27375 - PubChem. National Institutes of Health (NIH).1

  • [2] A Desk Study on Pesticide Metabolites, Degradation and Reaction Products to Inform the Inspectorate's Position on Monitoring Requirements. Department for Environment, Food and Rural Affairs (Defra) / AWS. 2

  • [3] Safety data sheet - Chlortoluron. CPAChem. 3

  • [8] SDS P-434N: SAFETY DATA SHEET - Chlortoluron. AccuStandard, Inc. / Canbipharm. 8

  • [7] Chlortoluron SDS, 15545-48-9 Safety Data Sheets. ECHEMI. 7

  • [4] Chlortoluron PESTANAL, analytical standard 15545-48-9. Sigma-Aldrich. 4

  • [6] Thidiazuron BioReagent (Phenylurea Herbicide Context). Sigma-Aldrich. 6

  • Cas 330-54-1, Diuron (Phenylurea Toxicity Database). LookChem.

  • [5] Phenylurea Herbicides: Toxicity and Degradation. ResearchGate. 5

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